molecular formula C21H13Br5N2O3 B12408367 Tetrabromorhodamine 123 bromide

Tetrabromorhodamine 123 bromide

Cat. No.: B12408367
M. Wt: 740.9 g/mol
InChI Key: BGYAEVNNTNEWSJ-UHFFFAOYSA-N
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Description

Tetrabromorhodamine 123 bromide is a useful research compound. Its molecular formula is C21H13Br5N2O3 and its molecular weight is 740.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H13Br5N2O3

Molecular Weight

740.9 g/mol

IUPAC Name

[6-amino-2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium bromide

InChI

InChI=1S/C21H12Br4N2O3.BrH/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,27H2,1H3;1H

InChI Key

BGYAEVNNTNEWSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=[NH2+])C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Cellular Mechanism of Action of Tetrabromorhodamine 123 Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromorhodamine 123 bromide (TBR) is a halogenated derivative of the well-known mitochondrial probe, Rhodamine 123. However, the introduction of four bromine atoms significantly alters its subcellular localization and mechanism of action, transforming it into a potent photosensitizer with a distinct therapeutic profile. Unlike its parent compound, which targets mitochondria, TBR primarily accumulates in the Golgi apparatus. Upon photoactivation, TBR initiates a unique signaling cascade, culminating in a specialized form of apoptosis. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the photodynamic activity of TBR, offering valuable insights for its application in research and drug development, particularly in the context of photodynamic therapy (PDT) for cancer.

Core Mechanism of Action: From Photosensitization to Apoptosis

The primary mechanism of action of this compound is centered on its function as a photosensitizer that localizes to the Golgi apparatus. Upon exposure to light of an appropriate wavelength, TBR undergoes photoactivation, leading to the generation of reactive oxygen species (ROS). While both singlet oxygen (¹O₂) and superoxide (B77818) anions (O₂⁻) are produced, experimental evidence strongly indicates that superoxide anions are the principal mediators of the subsequent cytotoxic effects.[1]

The targeted generation of superoxide anions within the Golgi apparatus leads to significant oxidative stress and damage to this organelle. This localized insult triggers a downstream signaling pathway that is distinct from many classical apoptotic cascades. The key features of TBR-induced cell death are its dependence on intracellular calcium signaling and its independence from caspase-3 activation.[1]

Subcellular Localization: A Shift from Mitochondria to the Golgi Apparatus

While Rhodamine 123 is well-characterized as a mitochondrial stain that accumulates based on mitochondrial membrane potential, the tetrabrominated form, TBR, exhibits a different subcellular distribution. Laser scanning microscopy has confirmed the exclusive localization of TBR within the Golgi apparatus in cell lines such as human cervix carcinoma (HeLa) cells.[1] This altered localization is a critical determinant of its unique mechanism of action, shifting the site of initial photodamage from the mitochondria to the Golgi. The enhanced electrophilicity of TBR due to the electron-withdrawing bromine atoms may contribute to this altered subcellular targeting and its overall reactivity.

Induction of Apoptosis: A Ca²⁺-Dependent, Caspase-3-Independent Pathway

Photoactivation of TBR and the subsequent Golgi stress initiate a signaling cascade that leads to programmed cell death. A hallmark of this pathway is its reliance on intracellular calcium (Ca²⁺) as a key second messenger. The disruption of the Golgi apparatus, a major intracellular calcium store, likely leads to the release of Ca²⁺ into the cytoplasm. This increase in cytosolic Ca²⁺ activates downstream effectors, including a specific nuclease responsible for DNA fragmentation.[1]

Crucially, this apoptotic pathway proceeds independently of caspase-3, a key executioner caspase in many apoptotic processes. This is evidenced by the inability of caspase-3 inhibitors to block TBR-induced apoptosis.[1] Instead, the pathway utilizes a Ca²⁺-dependent nuclease, identified as being similar to DNase gamma, to execute the final stages of cell death.[1]

Quantitative Data on Photodynamic Efficacy

While the qualitative mechanism of TBR's photodynamic action is well-elucidated, specific quantitative data, such as IC50 values, are not extensively reported in the public domain. The phototoxic efficacy of TBR is dependent on multiple factors, including the cell line, concentration of TBR, incubation time, and the wavelength and dose of the activating light. One study evaluated the phototoxic properties of four bromine derivatives of rhodamine-123 and concluded that their tumor cell selectivity is highly dependent on their lipophilic/hydrophilic character.

For research and drug development purposes, it is imperative to empirically determine the phototoxic dose-response of TBR in the specific cellular model of interest. The following table outlines the key parameters that should be systematically varied to generate such quantitative data.

ParameterRange for OptimizationRationale
TBR Concentration 0.1 µM - 20 µMTo determine the optimal concentration for cellular uptake and photosensitization without inducing dark toxicity.
Incubation Time 1 h - 24 hTo allow for sufficient accumulation of TBR within the Golgi apparatus.
Light Wavelength To match the absorption spectrum of TBREfficient photoactivation of the photosensitizer.
Light Dose (Fluence) 1 J/cm² - 20 J/cm²To control the extent of ROS production and induce a dose-dependent apoptotic response.

Signaling Pathway of TBR-Induced Apoptosis

The signaling cascade initiated by photoactivated TBR is a specialized pathway triggered by Golgi-specific oxidative stress.

TBR_Signaling_Pathway Signaling Pathway of this compound (TBR) Induced Apoptosis cluster_initiation Initiation cluster_execution Execution Light Light TBR Tetrabromorhodamine 123 (in Golgi Apparatus) Light->TBR Activation Photoactivated_TBR Photoactivated TBR TBR->Photoactivated_TBR Superoxide Superoxide Anions (O₂⁻) Photoactivated_TBR->Superoxide Generation Golgi_Damage Golgi Apparatus Damage (Oxidative Stress) Superoxide->Golgi_Damage Ca_Release Ca²⁺ Release Golgi_Damage->Ca_Release DNase_Gamma DNase Gamma Activation Ca_Release->DNase_Gamma DNA_Fragmentation DNA Fragmentation DNase_Gamma->DNA_Fragmentation Apoptosis Caspase-3-Independent Apoptosis DNA_Fragmentation->Apoptosis TBR_Workflow Experimental Workflow for TBR Phototoxicity Assessment Cell_Culture 1. Cell Seeding and Culture TBR_Incubation 2. Incubation with TBR Cell_Culture->TBR_Incubation Light_Exposure 3. Photoactivation with Light TBR_Incubation->Light_Exposure Post_Incubation 4. Post-Irradiation Incubation Light_Exposure->Post_Incubation Apoptosis_Assay 5. Apoptosis Assessment (e.g., Flow Cytometry) Post_Incubation->Apoptosis_Assay Data_Analysis 6. Data Analysis Apoptosis_Assay->Data_Analysis

References

A Technical Guide to the Fluorescence Properties and Application of Tetrabromorhodamine 123 Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence excitation and emission spectra of Tetrabromorhodamine 123 bromide (TBR). It provides a comprehensive overview of its spectral characteristics, detailed experimental methodologies for their measurement, and an examination of its application in photodynamic therapy (PDT), including a key signaling pathway.

Core Spectral Properties of this compound

This compound is a fluorescent dye and potent photosensitizer. Its spectral properties are fundamental to its application in fluorescence microscopy and as a mediator of light-induced cellular processes. The introduction of bromine atoms to the rhodamine 123 structure results in a bathochromic shift, moving the excitation and emission peaks to longer wavelengths compared to the parent molecule.

Quantitative Spectral Data

The key spectral and photophysical parameters of this compound are summarized in the table below. These values are crucial for designing experimental setups, including the selection of appropriate excitation sources and emission filters.

ParameterValueSolventReference
Excitation Maximum (λex)524 nmMethanol (B129727)
Emission Maximum (λem)550 nmMethanol
Molar Extinction Coefficient (ε)91,000 M⁻¹cm⁻¹Methanol
Quantum Yield of Singlet Oxygen Generation (ΦΔ)0.65 - 0.70Not Specified

Experimental Protocols

This section details the methodologies for measuring the fluorescence spectra of this compound and for its application in inducing apoptosis in cancer cells through photodynamic therapy.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol is based on established methods for characterizing the spectral properties of rhodamine derivatives.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol (B145695) at a concentration of 1 mM.

  • For spectral measurements, dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid aggregation-induced quenching. The optimal concentration should be determined empirically by ensuring a linear relationship between concentration and fluorescence intensity.

2. Instrumentation:

  • Utilize a calibrated spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) as the detector.

3. Excitation Spectrum Measurement:

  • Set the emission monochromator to the predetermined emission maximum (e.g., 550 nm).

  • Scan the excitation monochromator across a wavelength range that encompasses the expected absorption of the dye (e.g., 400-540 nm).

  • Record the fluorescence intensity as a function of the excitation wavelength. The resulting plot is the excitation spectrum.

4. Emission Spectrum Measurement:

  • Set the excitation monochromator to the predetermined excitation maximum (e.g., 524 nm).

  • Scan the emission monochromator from a wavelength just above the excitation wavelength to the near-infrared region (e.g., 530-700 nm).

  • Record the fluorescence intensity as a function of the emission wavelength. The resulting plot is the emission spectrum.

5. Data Correction:

  • Correct the raw spectral data for instrumental variations in lamp intensity and detector response as a function of wavelength. This is typically achieved using correction files provided by the instrument manufacturer or by measuring the spectra of known standards.

Photodynamic Therapy Protocol in HeLa Cells

This protocol is based on the work of Ogata et al. (2003), who investigated the apoptotic pathway induced by this compound in human cervix carcinoma (HeLa) cells.[1]

1. Cell Culture:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

2. Photosensitizer Loading:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • When cells reach 70-80% confluency, replace the culture medium with a fresh medium containing the desired concentration of this compound (e.g., 10 µM).

  • Incubate the cells with the photosensitizer for a specific duration (e.g., 1 hour) to allow for its uptake and localization, primarily within the Golgi apparatus.[1]

3. Irradiation:

  • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Add fresh, phenol (B47542) red-free culture medium.

  • Expose the cells to a light source with a wavelength that overlaps with the absorption spectrum of the photosensitizer. A xenon lamp with a filter to block wavelengths below the activation range can be used.[1] The light dose (power density x time) should be optimized to induce apoptosis.

4. Assessment of Apoptosis:

  • Following irradiation, incubate the cells for a desired period (e.g., 6-24 hours).

  • Assess apoptosis using various methods, such as:

    • Morphological analysis: Stain the cells with a nuclear dye like Hoechst 33342 and observe nuclear condensation and fragmentation characteristic of apoptosis using fluorescence microscopy.[1]

    • Biochemical assays: Detect the activation of key apoptotic proteins or the inhibition of specific pathways using techniques like Western blotting or specific enzyme activity assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the experimental workflow for photodynamic therapy and the subsequent signaling pathway leading to apoptosis, as elucidated by Ogata et al. (2003).[1]

experimental_workflow Experimental Workflow for this compound PDT cluster_cell_prep Cell Preparation cluster_pdt Photodynamic Therapy cluster_analysis Apoptosis Analysis HeLa_Culture HeLa Cell Culture TBR_Loading Incubation with This compound HeLa_Culture->TBR_Loading Cells at 70-80% confluency Irradiation Light Exposure TBR_Loading->Irradiation Wash to remove unbound dye Apoptosis_Assessment Assessment of Apoptosis (e.g., Microscopy, Biochemical Assays) Irradiation->Apoptosis_Assessment Post-irradiation incubation

Caption: Experimental workflow for inducing and assessing apoptosis in HeLa cells using this compound-mediated photodynamic therapy.

signaling_pathway Apoptotic Signaling Pathway Induced by TBR-PDT in the Golgi Apparatus TBR Tetrabromorhodamine 123 (in Golgi Apparatus) ROS Superoxide Anion (O2-) Generation TBR->ROS Photon Absorption Light Light Activation Light->ROS Golgi_Damage Golgi Apparatus Damage ROS->Golgi_Damage Ca_Release Increased Intracellular Ca2+ Concentration Golgi_Damage->Ca_Release DNase_Activation Activation of Ca2+-dependent DNase (e.g., DNase gamma) Ca_Release->DNase_Activation DNA_Fragmentation DNA Fragmentation DNase_Activation->DNA_Fragmentation Apoptosis Caspase-3 Independent Apoptosis DNA_Fragmentation->Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis originating from the Golgi apparatus.[1]

This technical guide provides a foundational understanding of the spectral properties of this compound and its application in photodynamic therapy. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and scientists in the fields of cell biology, cancer research, and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Tetrabromorhodamine 123 Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tetrabromorhodamine 123 bromide. This compound is a brominated derivative of the fluorescent dye Rhodamine 123 and is of significant interest as a photosensitizer in photodynamic therapy (PDT) for cancer research.[1] This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow and its mechanism of action.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of Rhodamine 123. The most common brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction proceeds by the substitution of hydrogen atoms on the xanthene core of the Rhodamine 123 molecule with bromine atoms.

Experimental Protocol: Bromination of Rhodamine 123

This protocol is based on established methods for the bromination of rhodamine dyes.[2]

Materials:

  • Rhodamine 123

  • N-bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Rhodamine 123 in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (a slight excess, e.g., 4.2 equivalents, is recommended to ensure complete tetrabromination) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material. The reaction is generally stirred at room temperature for several hours (e.g., 72 hours) to ensure completion.[2]

  • Work-up: Upon completion, the reaction mixture is typically diluted with a solvent in which the product is soluble, such as ethanol.[2] The solvent is then removed under reduced pressure (rotary evaporation).

  • Precipitation and Washing: The resulting crude solid is then triturated or washed with a non-polar solvent, such as diethyl ether, to remove unreacted NBS and other organic-soluble impurities. The product, being a salt, is generally insoluble in diethyl ether.[2]

  • Drying: The purified dark-brown powder of this compound is then dried under vacuum.

Purification of this compound

The final purity of this compound is crucial for its application, particularly in biological systems. The primary purification method involves precipitation and washing as described in the synthesis protocol. For higher purity, chromatographic methods can be employed.

Purification Protocol: Column Chromatography

Materials:

Procedure:

  • Column Packing: A silica gel slurry is prepared in the initial, less polar eluent and packed into a chromatography column.

  • Sample Loading: The crude product is dissolved in a minimum amount of the eluent or a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. The fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Quantitative Data and Characterization

The following table summarizes the known quantitative data for this compound.

ParameterValueReference
Molecular Formula C₂₁H₁₃Br₅N₂O₃[3]
Molecular Weight 740.86 g/mol [3]
CAS Number 623903-26-4[3]
Appearance Dark-brown powder[2]
Solubility Soluble in DMSO and DMF
UV-Vis Absorption Max (λmax) 524 nm (in MeOH)
Emission Maximum (λem) 550 nm (in MeOH)
Molar Extinction Coefficient (ε) 91,000 cm⁻¹M⁻¹ (in MeOH)
Quantum Yield (Singlet Oxygen) 0.65 - 0.70

Note: Detailed NMR and mass spectrometry data are mentioned in the literature but are not publicly available in full.[2]

Mechanism of Action in Photodynamic Therapy (PDT)

This compound functions as a photosensitizer in PDT.[1] The core mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.

Signaling Pathway Description:

  • Cellular Uptake and Localization: Tetrabromorhodamine 123, being a lipophilic cation, preferentially accumulates in the mitochondria of cancer cells due to their higher mitochondrial membrane potential compared to normal cells.

  • Photoexcitation: Upon irradiation with light of a specific wavelength corresponding to its absorption maximum (around 524 nm), the photosensitizer absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).

  • Energy Transfer (Type II Reaction): The photosensitizer in the triplet state can transfer its energy to molecular oxygen (³O₂), which is in its ground triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).

  • Cellular Damage and Death: Singlet oxygen is a potent oxidizing agent that can damage various cellular components, including lipids, proteins, and nucleic acids. This widespread damage leads to mitochondrial dysfunction and initiates apoptotic or necrotic cell death pathways, ultimately resulting in tumor destruction.

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification R123 Rhodamine 123 in anhy. DMF NBS N-bromosuccinimide Stir Stir at RT under N2 (e.g., 72h) NBS->Stir Dilute Dilute with Ethanol Stir->Dilute Reaction Completion Evaporate Rotary Evaporation Dilute->Evaporate Wash Wash with Diethyl Ether Evaporate->Wash Dry Dry under Vacuum Wash->Dry Final_Product Tetrabromorhodamine 123 Bromide Dry->Final_Product Yields

Caption: Synthetic workflow for this compound.

Signaling Pathway: Mechanism of Photodynamic Therapy

PDT_Mechanism cluster_cellular Cellular Events cluster_photophysical Photophysical & Photochemical Events cluster_biological Biological Outcome Uptake 1. Uptake & Mitochondrial Localization of 4BrR123 Irradiation 2. Light Irradiation (λ ≈ 524 nm) Uptake->Irradiation Excitation S₀ → S₁ (Ground to Singlet State) Irradiation->Excitation Photon Absorption ISC S₁ → T₁ (Intersystem Crossing) Excitation->ISC Energy_Transfer T₁ + ³O₂ → S₀ + ¹O₂ (Energy Transfer to O₂) ISC->Energy_Transfer ROS_Damage 4. ¹O₂ induces oxidative stress & cellular damage Energy_Transfer->ROS_Damage Generation of Singlet Oxygen Cell_Death 5. Apoptosis or Necrosis ROS_Damage->Cell_Death Tumor_Ablation Tumor_Ablation Cell_Death->Tumor_Ablation

Caption: Mechanism of action of Tetrabromorhodamine 123 in PDT.

References

An In-depth Technical Guide to the Photophysical Properties of Tetrabromorhodamine 123 Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromorhodamine 123 bromide (TBR bromide) is a halogenated derivative of the well-known fluorescent dye, Rhodamine 123. This document provides a comprehensive overview of its core photophysical properties, its mechanism of action as a photosensitizer in photodynamic therapy (PDT), and detailed experimental protocols for its characterization and application. The inclusion of bromine atoms significantly influences the molecule's electronic properties, enhancing its utility in biological research, particularly in the fields of oncology and drug development. This guide is intended to serve as a technical resource for researchers employing or considering TBR bromide in their studies.

Introduction

This compound is a cationic lipophilic dye that exhibits a pronounced affinity for mitochondria, a characteristic driven by the high mitochondrial membrane potential of cancer cells.[1] This selective accumulation forms the basis of its application as a photosensitizer in photodynamic therapy.[2][3] Upon excitation with light of a specific wavelength, TBR bromide generates reactive oxygen species (ROS), primarily singlet oxygen, which induce localized cellular damage and trigger apoptotic cell death.[4] Understanding the fundamental photophysical parameters of TBR bromide is critical for optimizing its use in PDT and other fluorescence-based applications.

Photophysical Properties

The photophysical characteristics of a fluorescent molecule are essential for predicting its behavior in various environments and for designing effective experimental setups. The available data for this compound is summarized below.

PropertyValueNotes
Excitation Maximum (λex) 524 nm[4]In the green region of the visible spectrum.
Emission Maximum (λem) 550 nm[4]Red-shifted emission, typical for rhodamine dyes.
Singlet Oxygen Quantum Yield (ΦΔ) 0.65 - 0.7[4]High efficiency of singlet oxygen generation, crucial for PDT.
Molar Extinction Coefficient (ε) Data not availableA critical parameter for determining concentration via absorbance.
Fluorescence Quantum Yield (Φf) Data not availableRepresents the efficiency of photon emission after absorption.
Fluorescence Lifetime (τf) Data not availableThe average time the molecule spends in the excited state.

Mechanism of Action in Photodynamic Therapy

This compound's efficacy as a PDT agent stems from its ability to induce a specific form of programmed cell death.

Cellular Uptake and Localization

As a lipophilic cation, TBR bromide passively diffuses across the plasma membrane and accumulates preferentially within the mitochondria of cancer cells, driven by the negative mitochondrial membrane potential. This selective localization minimizes off-target effects on healthy tissues.

Photosensitization and Apoptosis Induction

Upon irradiation with light corresponding to its absorption maximum, TBR bromide transitions to an excited triplet state. Through a Type II photochemical reaction, it transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂).[5] This process is highly efficient, with a singlet oxygen quantum yield of 0.65-0.7.[4]

The generated singlet oxygen primarily damages the Golgi apparatus, leading to a disruption of cellular homeostasis. This damage initiates a signaling cascade that results in a Ca²⁺-dependent and caspase-3-independent apoptosis.[2][6] This unique apoptotic pathway distinguishes it from many other PDT agents that rely on caspase-dependent mechanisms.

PDT_Mechanism cluster_cell Cancer Cell TBR TBR Bromide Mitochondria Mitochondria TBR->Mitochondria Accumulation Light Light (524 nm) Light->Mitochondria Singlet_Oxygen Singlet Oxygen (¹O₂) Mitochondria->Singlet_Oxygen Photosensitization Golgi Golgi Apparatus Ca_Influx Ca²⁺ Influx Golgi->Ca_Influx Triggers Singlet_Oxygen->Golgi Damage Apoptosis Caspase-3 Independent Apoptosis Ca_Influx->Apoptosis Induces

PDT mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol (B145695) or DMSO)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of TBR bromide of a known concentration by accurately weighing the compound and dissolving it in a precise volume of solvent.

  • Perform a series of serial dilutions to obtain a range of concentrations.

  • Measure the absorbance of each solution at the absorption maximum (λ_max = 524 nm).

  • Plot absorbance versus concentration.

  • The molar extinction coefficient (ε) is the slope of the resulting linear regression.

Molar_Extinction_Workflow start Start prep_stock Prepare Stock Solution (Known Concentration) start->prep_stock serial_dilute Perform Serial Dilutions prep_stock->serial_dilute measure_abs Measure Absorbance at λmax (524 nm) serial_dilute->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data linear_reg Perform Linear Regression plot_data->linear_reg calc_epsilon Slope = Molar Extinction Coefficient (ε) linear_reg->calc_epsilon end End calc_epsilon->end

Workflow for molar extinction coefficient determination.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard.

Materials:

  • This compound solution

  • Quantum yield standard with similar absorption and emission properties (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare dilute solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorption spectra of the sample and the standard.

  • Measure the fluorescence emission spectra of the sample and the standard, exciting at the same wavelength.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ_f) is measured using TCSPC, a highly sensitive technique for resolving excited-state dynamics.[7]

Materials:

  • This compound solution

  • TCSPC system with a pulsed laser source (picosecond pulses) and a single-photon sensitive detector.

Procedure:

  • Prepare a dilute solution of TBR bromide.

  • Excite the sample with the pulsed laser at a high repetition rate.

  • The TCSPC electronics measure the time delay between the laser pulse and the arrival of the first emitted photon.

  • A histogram of these time delays is constructed over millions of events, representing the fluorescence decay curve.

  • The decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f).

TCSPC_Workflow laser Pulsed Laser sample TBR Bromide Sample laser->sample tcspc_electronics TCSPC Electronics laser->tcspc_electronics Sync detector Single-Photon Detector sample->detector detector->tcspc_electronics Photon Signal histogram Build Time-Delay Histogram tcspc_electronics->histogram decay_curve Generate Fluorescence Decay Curve histogram->decay_curve fit_curve Fit to Exponential Function decay_curve->fit_curve lifetime Determine Fluorescence Lifetime (τf) fit_curve->lifetime

Workflow for fluorescence lifetime measurement using TCSPC.

Cell Labeling and Intracellular Localization

Protocol for cell labeling:

  • Culture cells according to standard protocols.

  • Incubate cells with DMEM containing 5 µM TBR bromide in the dark in a CO₂ incubator at 37°C.

  • After 1 hour, replace the medium with a normal culture medium without phenol (B47542) red.

  • Expose the cells to visible light from a 500 W Xe arc lamp with an appropriate filter to induce phototoxicity.

Protocol for intracellular localization:

  • Culture cells on glass-bottomed dishes for 48 hours.

  • For co-localization studies, incubate with specific organelle trackers (e.g., BODIPY-TR ceramide for the Golgi apparatus).

  • Incubate with 5 µM TBR bromide.

  • A nuclear counterstain (e.g., Hoechst 33342) can also be added.

  • Wash the cells with phosphate-buffered saline (containing Ca²⁺ and Mg²⁺).

  • Observe the cells using confocal laser scanning microscopy.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development:

  • Photodynamic Therapy: Its high singlet oxygen quantum yield and selective accumulation in tumor mitochondria make it a promising candidate for PDT.

  • Mitochondrial Imaging: Its intrinsic fluorescence allows for the visualization and tracking of mitochondria in living cells.

  • Drug Delivery: TBR bromide can be conjugated to nanoparticles or other drug delivery systems to monitor their intracellular trafficking and localization.

  • Screening for MDR Modulators: As a substrate for multidrug resistance (MDR) pumps, it can be used in assays to screen for compounds that inhibit these pumps.

Conclusion

This compound is a potent photosensitizer with distinct photophysical properties and a unique mechanism of action. While some of its key quantitative photophysical parameters require experimental determination, its utility in photodynamic therapy and other fluorescence-based applications is well-established. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their studies and contribute to the advancement of cancer therapy and drug development.

References

A Technical Guide to the Solubility of Tetrabromorhodamine 123 Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Tetrabromorhodamine 123 bromide, a fluorescent dye and photosensitizer with applications in biomedical research and photodynamic therapy. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visualization of the key signaling pathway associated with its function as a photosensitizer.

Core Topic: Solubility of this compound

This compound is a halogenated derivative of the rhodamine family of fluorescent dyes. Its solubility is a critical parameter for its application in various experimental and therapeutic contexts, influencing its delivery, cellular uptake, and overall efficacy.

Data Presentation: Solubility in Various Solvents

The following table summarizes the known quantitative and qualitative solubility of this compound in common laboratory solvents. It is important to note that quantitative data for this specific compound is limited in publicly available literature. Therefore, where specific data is unavailable, qualitative descriptions or data from structurally similar rhodamine compounds are provided for guidance.

SolventQuantitative SolubilityQualitative Solubility & Notes
Dimethyl Sulfoxide (DMSO)10 mMReadily soluble.
Dimethylformamide (DMF)Data not availableReported to be soluble.
WaterData not availableBromination of rhodamine dyes generally decreases aqueous solubility. Expected to have low solubility.
EthanolData not availableExpected to be sparingly soluble. For comparison, the related compound Rhodamine B has a reported solubility of approximately 15 g/L.
MethanolData not availableExpected to be sparingly soluble.

Note: The molecular weight of this compound is 740.87 g/mol . A 10 mM solution in DMSO corresponds to approximately 7.41 mg/mL.

Experimental Protocols

A standardized and reproducible protocol is essential for determining the solubility of compounds like this compound. Below are two detailed methodologies that can be adapted for this purpose.

Method 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is suitable for rapidly assessing the kinetic solubility of a compound by measuring the turbidity of a solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Multichannel pipette

  • Plate shaker

  • Nephelometer or a microplate reader capable of measuring light scattering at ~620 nm

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to 0.01 mM).

  • Addition to Buffer: To a new 96-well plate, add 198 µL of PBS to each well.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of each DMSO stock dilution to the corresponding wells of the PBS-containing plate. This will result in a final DMSO concentration of 1%.

  • Incubation and Shaking: Immediately place the plate on a plate shaker and mix for 5 minutes at room temperature. Subsequently, incubate the plate at room temperature for 2 hours, protected from light.

  • Turbidity Measurement: After incubation, measure the light scattering (nephelometry) or absorbance at 620 nm of each well using a microplate reader.

  • Data Analysis: Plot the measured turbidity/absorbance against the concentration of this compound. The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Method 2: Equilibrium Solubility by UV-Vis Spectroscopy

This method determines the thermodynamic equilibrium solubility, which is often lower than the kinetic solubility.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, methanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent (e.g., 1 mL). The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them on a vortex mixer or shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Protect the samples from light.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

  • Concentration Calculation: Using a pre-determined calibration curve of known concentrations of this compound in the same solvent, calculate the concentration of the diluted sample.

  • Solubility Determination: Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of this compound in the solvent.

Mandatory Visualization

Signaling Pathway: Photodynamic Therapy (PDT) Mechanism

This compound functions as a photosensitizer in photodynamic therapy. Upon excitation by light of a specific wavelength, it can initiate a cascade of events leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which is highly cytotoxic to cancer cells.

PDT_Mechanism cluster_0 Cellular Environment PS_ground Photosensitizer (PS) (Ground State, S₀) PS_excited_singlet Excited Singlet State (S₁) PS_excited_singlet->PS_ground Fluorescence PS_excited_triplet Excited Triplet State (T₁) PS_excited_singlet->PS_excited_triplet Intersystem Crossing (ISC) PS_excited_triplet->PS_ground Phosphorescence O2_ground Molecular Oxygen (³O₂) PS_excited_triplet->O2_ground Energy Transfer (Type II Reaction) O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet Activation Cellular_Damage Oxidative Stress & Cellular Damage O2_singlet->Cellular_Damage Oxidation of Biomolecules Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis Light Light (Photon Absorption) Light->PS_ground Excitation

Caption: Mechanism of Photodynamic Therapy (PDT) initiated by a photosensitizer.

Experimental Workflow: Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_workflow Solubility Determination Workflow cluster_kinetic Kinetic Solubility cluster_equilibrium Equilibrium Solubility start Start: Compound Received prep_stock Prepare High-Concentration Stock Solution in DMSO start->prep_stock choose_method Select Solubility Assay prep_stock->choose_method kinetic_assay Perform Nephelometry Assay (Addition to Aqueous Buffer) choose_method->kinetic_assay High-Throughput Screening equilibrium_assay Incubate Excess Solid in Target Solvent choose_method->equilibrium_assay Thermodynamic Measurement kinetic_analysis Analyze Turbidity Data kinetic_assay->kinetic_analysis kinetic_result Determine Kinetic Solubility Limit kinetic_analysis->kinetic_result end_report Report Solubility Data kinetic_result->end_report equilibrium_separation Separate Solid and Liquid Phases equilibrium_assay->equilibrium_separation equilibrium_measurement Measure Concentration of Supernatant (e.g., UV-Vis) equilibrium_separation->equilibrium_measurement equilibrium_result Calculate Equilibrium Solubility equilibrium_measurement->equilibrium_result equilibrium_result->end_report

Caption: A generalized workflow for determining compound solubility.

An In-depth Technical Guide to the Quantum Yield of Singlet Oxygen Generation by Tetrabromorhodamine 123 Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield (ΦΔ) of Tetrabromorhodamine 123 bromide (TBrRh123), a photosensitizer with potential applications in photodynamic therapy (PDT) and other photochemical processes. This document details the quantitative quantum yield values, provides an in-depth experimental protocol for their determination, and illustrates the underlying photochemical principles and workflows.

Quantitative Data: Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for its application in PDT. Tetrabromorhodamine 123, a brominated derivative of Rhodamine 123, exhibits a significantly enhanced ability to produce singlet oxygen upon photoexcitation compared to its parent compound. The quantum yield of singlet oxygen generation is highly dependent on the solvent environment.

The following table summarizes the reported singlet oxygen quantum yields for Tetrabromorhodamine 123 in different solvents. For comparison, the values for the well-characterized standard photosensitizer, Rose Bengal, are also provided.

PhotosensitizerSolventQuantum Yield (ΦΔ)Reference(s)
Tetrabromorhodamine 123 Water0.45[1][2]
Tetrabromorhodamine 123 Ethanol0.55[1][2]
Rose Bengal (Reference)Water0.75 - 0.76[3][4]
Rose Bengal (Reference)Ethanol0.68 - 0.86[4]

The Photochemical Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by this compound follows a Type II photosensitization mechanism. This process can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur within the photosensitizer molecule upon light absorption.

Jablonski cluster_PS Photosensitizer (TBrRh123) cluster_O2 Molecular Oxygen S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_triplet ³O₂ (Triplet Oxygen) O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_singlet->O2_triplet Phosphorescence (1270 nm) experimental_workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_sample Prepare stock solution of This compound match_abs Prepare working solutions with matched absorbance at excitation λ prep_sample->match_abs prep_ref Prepare stock solution of Rose Bengal (reference) prep_ref->match_abs excite Excite sample and reference with pulsed laser match_abs->excite detect Detect phosphorescence at 1270 nm using TCSPC system excite->detect record Record time-resolved phosphorescence decay curves detect->record integrate Determine initial phosphorescence intensity (I₀) from decay curves record->integrate calculate Calculate relative quantum yield using the formula below integrate->calculate

References

Cellular Uptake and Localization of Tetrabromorhodamine 123 Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromorhodamine 123 bromide (TBR) is a brominated derivative of the well-characterized fluorescent dye, Rhodamine 123. While Rhodamine 123 is extensively used as a mitochondrial probe, the addition of four bromine atoms to the xanthene ring of TBR significantly alters its physicochemical properties, enhancing its electrophilicity and rendering it a potent photosensitizer for photodynamic therapy (PDT).[1] This guide provides a comprehensive overview of the cellular uptake and subcellular localization of this compound, offering detailed experimental protocols and insights into its mechanism of action.

TBR's primary intracellular target is the mitochondria, where it can be used to generate singlet oxygen within the mitochondrial membranes upon photoactivation.[2] However, emerging research on other photosensitizers suggests a potential role for the Golgi apparatus in mediating PDT-induced cell death, a pathway that may also be relevant to TBR's mechanism of action. This guide will explore both the established mitochondrial localization and the potential involvement of other organelles.

Physicochemical and Photochemical Properties

The key properties of this compound are summarized in the table below. The presence of bromine atoms is known to enhance the generation of singlet oxygen, a critical feature for its application in PDT.

PropertyValueReference
Molecular Formula C₂₁H₁₃Br₅N₂O₃
Molecular Weight 740.86 g/mol
Excitation Maximum (λex) 524 nm (in Methanol)[2]
Emission Maximum (λem) 550 nm (in Methanol)[2]
Molar Extinction Coefficient (ε) 91,000 M⁻¹cm⁻¹ (in Methanol)[2]
Quantum Yield (Singlet Oxygen) 0.65 - 0.7[2]
Cellular Localization Mitochondria[2]

Cellular Uptake and Efflux

The precise mechanism of cellular entry for this compound has not been fully elucidated in the scientific literature. However, based on the behavior of its parent compound, Rhodamine 123, a combination of passive diffusion driven by the plasma and mitochondrial membrane potentials, and potentially carrier-mediated transport, is likely involved.

The lipophilic and cationic nature of TBR facilitates its passage across the plasma membrane. Once inside the cell, the strong negative mitochondrial membrane potential drives its accumulation within the mitochondrial matrix.

It is also important to consider the role of efflux pumps. Multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), are known to actively transport Rhodamine 123 out of cells. While not explicitly demonstrated for TBR, it is plausible that similar mechanisms could influence its intracellular concentration.

Experimental Workflow for Cellular Uptake Analysis

The following diagram illustrates a typical workflow for quantifying the cellular uptake of this compound.

G cluster_0 Cell Preparation cluster_1 TBR Incubation cluster_2 Measurement cluster_3 Data Analysis prep_cells Seed cells in a multi-well plate culture Culture to desired confluency (e.g., 80%) prep_cells->culture prepare_tbr Prepare TBR working solution in media incubate Incubate cells with TBR for various time points and concentrations prepare_tbr->incubate wash Wash cells with ice-cold PBS to remove extracellular TBR incubate->wash lyse Lyse cells to release intracellular TBR wash->lyse measure Measure fluorescence using a plate reader lyse->measure normalize Normalize fluorescence to protein concentration measure->normalize plot Plot uptake kinetics and concentration-dependence normalize->plot

Caption: Workflow for Quantitative Cellular Uptake of TBR.

Subcellular Localization

The primary subcellular destination of this compound is the mitochondria. This localization is a key factor in its efficacy as a photosensitizer, as it places the generation of reactive oxygen species in close proximity to critical mitochondrial components, leading to organelle damage and the initiation of cell death pathways.

While mitochondrial targeting is predominant, some studies with other photosensitizers have indicated that localization to the Golgi apparatus can be a critical event in triggering a specific form of immunogenic cell death known as pyroptosis.[3] Therefore, co-localization studies are essential to confirm the precise intracellular distribution of TBR.

Experimental Protocol: Co-localization with Organelle-Specific Dyes

This protocol outlines the steps for visualizing the subcellular localization of TBR using confocal microscopy.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Culture cells to approximately 70-80% confluency.

  • Staining with Organelle Markers:

    • To label mitochondria, incubate cells with a mitochondrial marker such as MitoTracker™ Green FM (100-200 nM) for 30-45 minutes at 37°C.

    • To label the Golgi apparatus, incubate cells with a Golgi-specific marker such as NBD C₆-ceramide (5 µM) for 30 minutes at 37°C.

    • Wash the cells twice with pre-warmed culture medium.

  • TBR Staining:

    • Prepare a working solution of this compound (e.g., 1-5 µM) in culture medium.

    • Incubate the cells with the TBR solution for 30-60 minutes at 37°C in the dark.

  • Nuclear Staining (Optional):

    • For nuclear counterstaining, incubate cells with a dye such as Hoechst 33342 (1 µg/mL) for 10-15 minutes.

  • Imaging:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh culture medium or imaging buffer to the cells.

    • Visualize the cells using a confocal laser scanning microscope with the appropriate filter sets for each dye.

Signaling Pathways in TBR-Mediated Photodynamic Therapy

Upon photoactivation, this compound generates singlet oxygen, a highly reactive oxygen species that can induce oxidative stress and damage intracellular components. The subsequent signaling pathways can lead to different forms of cell death.

Mitochondrial-Mediated Apoptosis

Damage to the mitochondria can lead to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.

G tbr TBR in Mitochondria light Light Activation tbr->light ros Singlet Oxygen (¹O₂) Generation light->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Mitochondrial Pathway of TBR-Induced Apoptosis.

Potential Golgi-Mediated Pyroptosis

Recent research suggests that PDT targeting the Golgi apparatus can activate the NLRP3 inflammasome, leading to pyroptosis, a pro-inflammatory form of cell death.[3] While this has not been directly shown for TBR, it represents a plausible alternative or parallel pathway.

G tbr_golgi TBR in Golgi Apparatus (?) light_golgi Light Activation tbr_golgi->light_golgi ros_golgi ¹O₂ Generation light_golgi->ros_golgi golgi_stress Golgi Stress ros_golgi->golgi_stress nlrp3 NLRP3 Inflammasome Activation golgi_stress->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 pyroptosis Pyroptosis caspase1->pyroptosis

Caption: Hypothetical Golgi-Mediated Pyroptosis by TBR.

Quantitative Data Summary

Currently, there is a lack of published, detailed quantitative data on the cellular uptake and localization of this compound across different cell lines and conditions. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Time-Dependent Uptake of TBR

Incubation Time (min)Mean Fluorescence Intensity (a.u.)Standard Deviation
15
30
60
120

Table 2: Concentration-Dependent Uptake of TBR

TBR Concentration (µM)Mean Fluorescence Intensity (a.u.)Standard Deviation
0.5
1.0
2.5
5.0

Conclusion

This compound is a promising photosensitizer with a primary localization to the mitochondria. Its cellular uptake is likely driven by membrane potential, and its photodynamic action can induce apoptosis through mitochondrial damage. The potential for alternative localization and cell death pathways, such as Golgi-mediated pyroptosis, warrants further investigation. The experimental protocols and data templates provided in this guide offer a framework for researchers to further characterize the cellular behavior of this compound and unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Staining Live Cells with Tetrabromorhodamine 123 Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabromorhodamine 123 bromide (TBR) is a fluorescent, lipophilic cationic dye that serves as a powerful tool for investigating mitochondrial function in live cells. Its accumulation within the mitochondrial matrix is driven by the negative mitochondrial membrane potential (ΔΨm), making it a reliable indicator for assessing mitochondrial health and cell viability. This document provides detailed protocols for utilizing TBR in live-cell imaging and quantitative analysis.

TBR is a derivative of Rhodamine 123 and shares similar properties, including its use as a photosensitizer, which can induce apoptosis upon illumination, a feature explored in photodynamic therapy research.[1][2] Its spectral properties, with an excitation maximum around 524 nm and an emission maximum around 550 nm, make it suitable for standard fluorescence microscopy.[3]

Key Applications:

  • Assessment of Mitochondrial Membrane Potential: Quantify changes in ΔΨm in response to various stimuli, toxins, or drug candidates.

  • Cell Viability and Apoptosis Detection: Distinguish between healthy and apoptotic cells based on mitochondrial integrity.

  • Photodynamic Therapy Research: Investigate the efficacy of TBR as a photosensitizer for targeted cell killing.[1]

  • Drug Screening: Evaluate the impact of novel compounds on mitochondrial function.

Quantitative Data Summary

The following table summarizes typical experimental parameters for staining live cells with this compound. Note that optimal conditions may vary depending on the cell type and experimental setup.

ParameterValueCell Type ExampleReference
Stock Solution Concentration 1-10 mM in DMSOGeneral[1]
Working Concentration 1-10 µMGeneral[4]
Incubation Time 30-60 minutesGeneral[4]
Incubation Temperature 37°CGeneral[4]
Excitation Wavelength ~524 nmN/A[3]
Emission Wavelength ~550 nmN/A[3]

Experimental Protocols

Protocol 1: Staining of Adherent Cells for Qualitative and Quantitative Microscopy

This protocol outlines the steps for staining adherent cells to visualize and quantify changes in mitochondrial membrane potential.

Materials:

  • This compound (TBR)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

  • Cell Seeding: Seed adherent cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of TBR in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 5 µM.[4] Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Add the 5 µM TBR staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[4]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed PBS or HBSS to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. For photodynamic therapy studies, a medium without phenol (B47542) red is recommended.[4]

    • Immediately image the cells using a fluorescence microscope. Healthy cells will exhibit bright red fluorescence localized to the mitochondria. A decrease in fluorescence intensity is indicative of mitochondrial membrane depolarization.

Protocol 2: Flow Cytometry Analysis of Mitochondrial Membrane Potential

This protocol provides a method for the quantitative analysis of mitochondrial membrane potential in a cell population using flow cytometry.

Materials:

  • This compound (TBR)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or other cell dissociation reagent

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired density and apply experimental treatments.

  • Preparation of Staining Solution: Prepare a 5 µM working solution of TBR in complete cell culture medium as described in Protocol 1.

  • Cell Staining:

    • Harvest the cells by trypsinization and resuspend them in complete culture medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in the 5 µM TBR staining solution at a concentration of 1 x 10^6 cells/mL.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Add 5 mL of cold PBS to the cell suspension and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting the emission in the appropriate channel (e.g., PE or a similar channel).

    • A decrease in the mean fluorescence intensity of the cell population indicates mitochondrial depolarization.

Visualizations

G cluster_workflow Experimental Workflow: Live Cell Staining with TBR A 1. Prepare 5 µM TBR Staining Solution B 2. Incubate Cells (30-60 min, 37°C) A->B Add to cells C 3. Wash Cells (2x) with PBS/HBSS B->C Remove staining solution D 4. Image with Fluorescence Microscope C->D Add imaging medium

Caption: A simplified workflow for staining live adherent cells with this compound.

Caption: The accumulation of TBR in the mitochondrial matrix is driven by the mitochondrial membrane potential (ΔΨm).

References

Application Notes and Protocols for Apoptosis Analysis Using Tetrabromorhodamine 123 Bromide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in organismal development and tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level. Tetrabromorhodamine 123 bromide (TBR), a halogenated derivative of Rhodamine 123, serves as a potent photosensitizer that can be utilized to induce apoptosis. Upon photoactivation, TBR generates reactive oxygen species (ROS), primarily localizing its cytotoxic effects to the Golgi apparatus, thereby initiating a cascade of events leading to programmed cell death.

These application notes provide a comprehensive overview and detailed protocols for inducing apoptosis using this compound and subsequently analyzing the apoptotic cell population via flow cytometry.

Principle of Action

This compound is a lipophilic cation that preferentially accumulates in the Golgi apparatus of living cells. When exposed to light of a suitable wavelength, TBR becomes photoactivated, leading to the production of ROS, such as singlet oxygen and superoxide (B77818) anions. This localized oxidative stress damages the Golgi apparatus, triggering a signaling cascade that culminates in apoptosis. The induction of apoptosis can then be quantified using established flow cytometry assays that measure key apoptotic markers, such as the externalization of phosphatidylserine (B164497) (PS) on the cell surface (Annexin V staining) and loss of plasma membrane integrity (Propidium Iodide staining).

Signaling Pathway of TBR-Induced Apoptosis

The signaling pathway for apoptosis induced by photodynamic therapy (PDT) with this compound primarily originates from damage to the Golgi apparatus.

TBR Tetrabromorhodamine 123 bromide (TBR) Light Light Exposure ROS Reactive Oxygen Species (ROS) Light->ROS Photoactivation of TBR Golgi Golgi Apparatus Damage ROS->Golgi Apoptosis Apoptosis Golgi->Apoptosis Initiation of Apoptotic Cascade

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The overall experimental workflow involves two main stages: the induction of apoptosis using TBR and subsequent analysis by flow cytometry.

cluster_0 Apoptosis Induction cluster_1 Flow Cytometry Analysis CellCulture Cell Culture TBR_Incubation TBR Incubation CellCulture->TBR_Incubation Light_Exposure Light Exposure TBR_Incubation->Light_Exposure Harvesting Cell Harvesting Light_Exposure->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Acquisition Data Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for apoptosis analysis using TBR and flow cytometry.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical experiment inducing apoptosis with TBR and analyzing with Annexin V/PI staining by flow cytometry.

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (No TBR, No Light) 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
TBR only (No Light) 94.8 ± 2.52.9 ± 0.92.3 ± 0.6
Light only (No TBR) 94.5 ± 2.33.1 ± 1.02.4 ± 0.7
TBR + Light 45.7 ± 4.235.8 ± 3.518.5 ± 2.8

Experimental Protocols

Part 1: Induction of Apoptosis with this compound

This protocol describes the steps to induce apoptosis in a cell culture model using TBR and light exposure.

Materials:

  • This compound (TBR)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

  • Light source (e.g., LED array or filtered lamp)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

  • TBR Preparation: Prepare a stock solution of TBR in DMSO (e.g., 1 mM). Further dilute the stock solution in complete culture medium to the desired final working concentration (e.g., 1-10 µM).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the TBR-containing medium.

  • Incubation: Incubate the cells with TBR for a specific duration (e.g., 1-4 hours) at 37°C in a CO2 incubator to allow for dye uptake and localization.

  • Washing: After incubation, remove the TBR-containing medium and wash the cells twice with PBS to remove any unbound dye.

  • Light Exposure: Add fresh, pre-warmed complete culture medium to the cells. Expose the cells to a light source of an appropriate wavelength and intensity for a defined period (e.g., 10-30 minutes). The optimal light dose should be determined empirically.

  • Post-Exposure Incubation: Return the cells to the incubator for a further incubation period (e.g., 4-24 hours) to allow the apoptotic process to proceed.

Part 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol outlines the staining procedure for detecting apoptotic cells using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells from Part 1

  • PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture supernatant (containing detached apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer immediately. For analysis, use appropriate forward and side scatter gates to exclude debris. Detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).

Interpretation of Results

The results from the flow cytometry analysis can be visualized in a dot plot of Annexin V-FITC versus PI fluorescence. The cell population can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage during processing).

An increase in the percentage of cells in the lower-right and upper-right quadrants in the TBR + Light treated group compared to the control groups is indicative of induced apoptosis.

Conclusion

This compound is a valuable tool for inducing apoptosis in a controlled manner through photodynamic therapy. When combined with standard flow cytometry assays for apoptosis detection, it provides a robust system for studying the mechanisms of programmed cell death and for evaluating the efficacy of apoptosis-inducing therapeutic agents. The protocols provided herein offer a framework for researchers to implement this methodology in their studies. Optimization of TBR concentration, incubation times, and light exposure conditions may be necessary for specific cell types and experimental setups.

Optimal Staining of Live Cells with Tetrabromorhodamine 123 Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal use of Tetrabromorhodamine 123 bromide for the fluorescent staining of mitochondria in live cells. This document includes detailed protocols for fluorescence microscopy and flow cytometry, a summary of key quantitative data, and a visualization of the underlying staining mechanism.

This compound is a lipophilic, cationic fluorescent dye that selectively accumulates in mitochondria, driven by the organelle's negative membrane potential. This property makes it a valuable tool for assessing mitochondrial health and function in living cells. Its fluorescence allows for the visualization and quantification of mitochondrial distribution and activity, which are critical parameters in various fields of research, including cancer biology, neurodegenerative disease, and drug discovery.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental application. The following tables provide a summary of recommended starting concentrations and key spectral properties.

ParameterValueReference
Starting Concentration Range 1 - 10 µM[General recommendation based on related rhodamine dyes]
Excitation Maximum (in MeOH) 524 nm[Biotium]
Emission Maximum (in MeOH) 550 nm[Biotium]
Solvent for Stock Solution Dimethyl sulfoxide (B87167) (DMSO)[General practice for rhodamine dyes]

Mechanism of Mitochondrial Staining

The accumulation of this compound within the mitochondria is primarily dependent on the mitochondrial membrane potential (ΔΨm). The interior of a healthy mitochondrion is negatively charged relative to the cytoplasm. As a lipophilic cation, the dye is electrophoretically drawn across the inner mitochondrial membrane, leading to its concentration within the mitochondrial matrix. A decrease in mitochondrial membrane potential, often associated with apoptosis or cellular stress, will result in a reduced accumulation of the dye.

Mitochondrial_Staining Mechanism of Mitochondrial Staining cluster_cell Cell cluster_mitochondrion Mitochondrion Cytoplasm Cytoplasm Positively Charged TBRh123_cyto Tetrabromorhodamine 123 Intermembrane_Space Intermembrane Space Positively Charged Mitochondrial_Matrix Mitochondrial Matrix Negatively Charged (High ΔΨm) TBRh123_mito Accumulated Tetrabromorhodamine 123 (Fluorescence) TBRh123_ext Tetrabromorhodamine 123 (Cationic Dye) TBRh123_ext->Cytoplasm Passive Diffusion TBRh123_cyto->Mitochondrial_Matrix ΔΨm-dependent uptake

Caption: Mitochondrial uptake of this compound.

Experimental Protocols

Note: As specific, validated protocols for this compound are not widely published, the following are generalized protocols based on the use of similar rhodamine-based mitochondrial dyes. Optimization for your specific cell type and experimental conditions is highly recommended.

Protocol 1: Fluorescence Microscopy of Live Cells

This protocol outlines the steps for staining mitochondria in adherent or suspension cells for visualization by fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Coverslips or imaging-grade culture dishes

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC)

Procedure:

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Prepare a fresh working solution of the dye by diluting the stock solution in warm (37°C) complete cell culture medium. The final concentration should be in the range of 1-10 µM. It is recommended to test a range of concentrations to determine the optimal one for your cell type.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light. Incubation time may need to be optimized.

  • Remove the staining solution and wash the cells two to three times with warm complete medium or PBS.

  • Add fresh, warm complete medium to the cells.

  • Immediately image the cells using a fluorescence microscope. Observe for punctate staining characteristic of mitochondrial localization.

Fluorescence_Microscopy_Workflow Fluorescence Microscopy Workflow Start Start: Culture Cells Prepare_Staining_Solution Prepare Staining Solution (1-10 µM in warm medium) Start->Prepare_Staining_Solution Wash_Cells_1 Wash Cells with PBS Prepare_Staining_Solution->Wash_Cells_1 Incubate Incubate with Dye (15-30 min, 37°C) Wash_Cells_1->Incubate Wash_Cells_2 Wash Cells with Medium Incubate->Wash_Cells_2 Image Image with Fluorescence Microscope Wash_Cells_2->Image

Caption: Workflow for live-cell mitochondrial staining.

Protocol 2: Flow Cytometry Analysis

This protocol provides a method for quantifying mitochondrial membrane potential in a cell population using flow cytometry.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm or 532 nm laser

Procedure:

  • Prepare a single-cell suspension of your cells of interest.

  • Adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.

  • Prepare a fresh working solution of this compound in warm (37°C) complete cell culture medium. A final concentration in the range of 1-10 µM is recommended as a starting point.

  • Add the staining solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

  • After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in fresh, warm complete medium or PBS.

  • Analyze the cells on a flow cytometer. Use the appropriate laser for excitation and detect the emission in the corresponding channel (e.g., FITC channel for 488 nm excitation).

  • For control experiments, consider using a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to demonstrate that the dye's accumulation is potential-dependent.

Flow_Cytometry_Workflow Flow Cytometry Workflow Start Start: Prepare Single-Cell Suspension Stain_Cells Stain Cells with Dye (1-10 µM, 15-30 min, 37°C) Start->Stain_Cells Centrifuge Centrifuge and Resuspend in Fresh Medium Stain_Cells->Centrifuge Analyze Analyze on Flow Cytometer Centrifuge->Analyze

Caption: Workflow for flow cytometry analysis of mitochondrial staining.

Live-Cell Imaging with Tetrabromorhodamine 123 Bromide: Application Notes and Protocols for Monitoring Mitochondrial Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. Their health is a critical indicator of overall cellular well-being and is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The mitochondrial membrane potential (ΔΨm) is a key parameter of mitochondrial function, established by the electron transport chain, and is essential for ATP synthesis.[1] Tetrabromorhodamine 123 bromide (TMRM), a cell-permeant, cationic fluorescent dye, is a powerful tool for the real-time assessment of ΔΨm in live cells.[2][3]

TMRM accumulates in the mitochondrial matrix, driven by the negative charge of the inner mitochondrial membrane.[4] In healthy, energized mitochondria with a high membrane potential, TMRM fluoresces brightly.[2][3] Conversely, a decrease in ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, leads to a reduction in TMRM accumulation and a corresponding decrease in fluorescence intensity.[2][5] This allows for both qualitative and quantitative assessment of mitochondrial health.

These application notes provide detailed protocols for using TMRM to monitor mitochondrial health in live cells, guidance on data interpretation, and a summary of key quantitative parameters.

Data Presentation: Quantitative Parameters for TMRM Imaging

For accurate and reproducible results, careful optimization of experimental conditions is crucial. The following tables provide a summary of key quantitative data for the preparation and use of TMRM.

Table 1: TMRM Stock Solution Preparation

ParameterValueNotes
Solvent Anhydrous DMSOFacilitates the entry of organic molecules into tissues.
Stock Concentration 1-10 mMA common starting point is 1 mM.[2]
Storage Temperature -20°CAliquot to avoid repeated freeze-thaw cycles and protect from light.[6]
Stability Up to 6 months at -20°CFor optimal performance, use within one month.

Table 2: Recommended Working Concentrations and Incubation Times

ApplicationRecommended Working ConcentrationIncubation TimeIncubation Temperature
Fluorescence Microscopy 20-200 nM[7]15-45 minutes37°C
Flow Cytometry 50-400 nM[7]15-30 minutes37°C
Plate Reader Assays 200-1000 nM[7]15-30 minutes37°C

Note: The optimal concentration and incubation time are cell-type dependent and should be determined empirically.

Table 3: Fluorescence Microscopy Settings

ParameterRecommended Setting
Excitation Wavelength ~548 nm[2]
Emission Wavelength ~573 nm[2]
Filter Set TRITC/RFP filter set[2]
Laser Power (Confocal) 0.1-0.2% of maximum to prevent phototoxicity
Pinhole (Confocal) Set for an optical slice of approximately 1-2 µm

Experimental Protocols

Protocol 1: Preparation of TMRM Stock and Working Solutions

Materials:

  • This compound (TMRM) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or appropriate buffer (e.g., HBSS)

  • Microcentrifuge tubes

Procedure:

  • Prepare 1 mM TMRM Stock Solution:

    • Bring the TMRM powder vial to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration. For example, to 1 mg of TMRM (MW ≈ 632.1 g/mol ), add approximately 1.58 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C.[6]

  • Prepare TMRM Working Solution:

    • On the day of the experiment, thaw a single aliquot of the 1 mM TMRM stock solution at room temperature.

    • Dilute the stock solution in pre-warmed (37°C) serum-free medium or buffer to the desired final working concentration (refer to Table 2). For example, to prepare 1 mL of a 100 nM working solution, add 0.1 µL of the 1 mM stock solution to 1 mL of medium.

    • The working solution should be prepared fresh for each experiment.[2]

Protocol 2: Live-Cell Staining and Imaging of Adherent Cells

Materials:

  • Adherent cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

  • TMRM working solution (prepared as in Protocol 1)

  • Pre-warmed (37°C) imaging buffer (e.g., phenol (B47542) red-free medium, HBSS)

  • Positive control (optional): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on an imaging dish and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed imaging buffer.

    • Add the freshly prepared TMRM working solution to the cells.

    • Incubate for 15-45 minutes at 37°C, protected from light.[2]

  • Washing (Optional but Recommended):

    • Aspirate the TMRM working solution.

    • Wash the cells twice with pre-warmed imaging buffer to reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate settings (see Table 3).

  • Positive Control (Optional):

    • To confirm that the TMRM signal is dependent on mitochondrial membrane potential, a separate sample of cells can be treated with an uncoupling agent.

    • Add FCCP (final concentration of 5-10 µM) or CCCP to the cells for 10-15 minutes before or during imaging. This will cause a rapid decrease in TMRM fluorescence in healthy cells.[7]

Protocol 3: Data Analysis and Interpretation

Quantitative analysis of TMRM fluorescence intensity can provide a measure of mitochondrial health.

  • Image Acquisition: Acquire images from multiple fields of view for each experimental condition.

  • Background Subtraction: Subtract the average background fluorescence intensity from each image.[6]

  • Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) around individual cells or mitochondrial networks.

    • Measure the mean fluorescence intensity within each ROI.

  • Normalization (Optional): To account for variations in cell number or dye loading, the TMRM signal can be normalized to a co-stain that is independent of mitochondrial membrane potential (e.g., MitoTracker Green) or to the cell area.

  • Interpretation: A decrease in the mean TMRM fluorescence intensity is indicative of mitochondrial depolarization and potential mitochondrial dysfunction.

Signaling Pathways and Experimental Workflows

Principle of TMRM Action

TMRM_Principle cluster_cell Cell cluster_mito Mitochondrion Cytosol Cytosol TMRM_cyto TMRM Matrix Mitochondrial Matrix (-150 to -180 mV) TMRM_matrix Accumulated TMRM (High Fluorescence) IMS Intermembrane Space TMRM_out TMRM (Extracellular) TMRM_out->Cytosol Passive Diffusion TMRM_cyto->Matrix ΔΨm-dependent Accumulation

Caption: TMRM passively enters the cell and accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential.

Experimental Workflow for TMRM Staining

TMRM_Workflow Start Start Cell_Culture Culture Adherent Cells Start->Cell_Culture Prepare_TMRM Prepare TMRM Working Solution Cell_Culture->Prepare_TMRM Stain_Cells Incubate Cells with TMRM Prepare_TMRM->Stain_Cells Wash_Cells Wash Cells (Optional) Stain_Cells->Wash_Cells Image_Cells Acquire Images Wash_Cells->Image_Cells Analyze_Data Analyze Fluorescence Intensity Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for assessing mitochondrial membrane potential using TMRM staining and fluorescence analysis.

Key Signaling Pathways Regulating Mitochondrial Membrane Potential

Mitochondrial_Signaling cluster_stimuli Cellular Stimuli cluster_pathways Signaling Pathways cluster_mitochondria Mitochondrial Regulation Nutrient_Status Nutrient_Status AMPK AMPK Nutrient_Status->AMPK activates Oxidative_Stress Oxidative_Stress ROS_Signaling ROS Signaling Oxidative_Stress->ROS_Signaling induces Calcium_Signal Cytosolic Ca2+ Ca_Uptake Mitochondrial Ca2+ Uptake Calcium_Signal->Ca_Uptake drives ETC_Activity Electron Transport Chain Activity AMPK->ETC_Activity regulates PI3K_Akt PI3K/Akt mPTP mPTP Opening ROS_Signaling->mPTP promotes Ca_Uptake->ETC_Activity stimulates Ca_Uptake->mPTP can trigger MMP Mitochondrial Membrane Potential (ΔΨm) ETC_Activity->MMP generates ATP_Synthase ATP Synthase Activity ATP_Synthase->MMP consumes mPTP->MMP dissipates

Caption: A simplified diagram of key signaling pathways that converge on the regulation of mitochondrial membrane potential.

Troubleshooting

Issue: Weak or No TMRM Signal

  • Cause: Low mitochondrial membrane potential in unhealthy cells.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Use a positive control of healthy cells if possible.

  • Cause: Suboptimal TMRM concentration.

    • Solution: Titrate the TMRM concentration to find the optimal signal-to-noise ratio for your cell type.

  • Cause: Photobleaching.

    • Solution: Minimize light exposure and use the lowest possible laser power during imaging.

Issue: High Background Fluorescence

  • Cause: Incomplete removal of extracellular TMRM.

    • Solution: Include the recommended washing steps after staining.

  • Cause: Use of serum-containing medium during staining.

    • Solution: Use serum-free medium for the staining and washing steps.

Issue: TMRM Signal is not Reduced by FCCP/CCCP

  • Cause: Cells are unhealthy or already have a very low mitochondrial membrane potential.

    • Solution: Verify cell health through other means (e.g., morphology, viability assay).

  • Cause: Ineffective uncoupling agent.

    • Solution: Prepare fresh FCCP/CCCP solution and verify its activity on a positive control cell line.

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize TMRM to gain valuable insights into mitochondrial health and its role in various cellular processes and disease states.

References

Application Notes and Protocols: Tetrabromorhodamine 123 Bromide as a Photosensitizer in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromorhodamine 123 bromide (TBRho123) is a halogenated derivative of the fluorescent dye Rhodamine 123. The incorporation of bromine atoms significantly enhances its efficacy as a photosensitizer, a molecule that can be excited by light of a specific wavelength to produce reactive oxygen species (ROS), leading to localized cellular damage and apoptosis. This property makes TBRho123 a promising candidate for photodynamic therapy (PDT) in cancer research. TBRho123 is a lipophilic cation that preferentially accumulates in the mitochondria of cancer cells due to their typically higher mitochondrial membrane potential compared to normal cells. Upon irradiation, it primarily generates singlet oxygen, a highly cytotoxic ROS, initiating a cascade of events that culminate in cell death.[1][2]

These application notes provide a comprehensive overview of the photophysical and photochemical properties of TBRho123, detailed protocols for its use in in vitro cancer cell models, and an exploration of the molecular pathways involved in TBRho123-mediated photodynamic cell death.

Data Presentation

Photophysical and Photochemical Properties of this compound

The efficiency of a photosensitizer is largely determined by its photophysical and photochemical characteristics. TBRho123 exhibits favorable properties for PDT applications, including strong absorption in the visible light spectrum and a high quantum yield of singlet oxygen generation.

PropertyValueReference(s)
Molecular Formula C₂₁H₁₃Br₅N₂O₃[3]
Molecular Weight 740.86 g/mol [3]
Excitation Maximum (λex) ~520 nm[4]
Emission Maximum (λem) ~546 nm[4]
Singlet Oxygen Quantum Yield (ΦΔ) 0.54 - 0.7[5]
In Vitro Phototoxicity of Brominated Rhodamines

Studies have demonstrated the enhanced phototoxic effects of brominated rhodamine derivatives in various cancer cell lines. The introduction of bromine atoms is known to increase the generation of singlet oxygen, leading to more efficient cell killing upon photoactivation. While specific IC50 values for this compound are not extensively documented in comparative tables, the available literature indicates its potent phototoxicity. For instance, studies on MGH-U1 bladder carcinoma cells have shown that tetrabromorhodamine 123 is markedly more phototoxic than its non-brominated counterpart, Rhodamine 123.[2] Other brominated rhodamines have also been shown to be effective photosensitizers against various myeloid and rhabdomyosarcoma cell lines.[6]

Experimental Protocols

General In Vitro Photodynamic Therapy (PDT) Protocol

This protocol outlines a general procedure for evaluating the photodynamic efficacy of TBRho123 in adherent cancer cell lines.

Materials:

  • This compound (TBRho123)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Light source with appropriate wavelength and power output (e.g., LED array, filtered lamp)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Photosensitizer Incubation:

    • Prepare a stock solution of TBRho123 in DMSO.

    • Dilute the stock solution to desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the TBRho123-containing medium.

    • Incubate the cells for a predetermined period (e.g., 1-4 hours) in the dark at 37°C and 5% CO₂.

  • Washing:

    • Aspirate the TBRho123-containing medium.

    • Wash the cells twice with PBS to remove any unbound photosensitizer.

  • Irradiation:

    • Add fresh, phenol (B47542) red-free medium to the cells.

    • Irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of TBRho123 (~520 nm). The light dose (J/cm²) should be optimized for each cell line and experimental setup.

  • Post-Irradiation Incubation: Return the cells to the incubator for a further 24-48 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

Experimental Workflow for In Vitro PDT

G A Cell Seeding in 96-well Plate B Overnight Incubation (37°C, 5% CO2) A->B C Incubate with TBRho123 (in dark) B->C D Wash with PBS (2x) C->D E Add Fresh Medium D->E F Irradiation (~520 nm light) E->F G Post-Irradiation Incubation (24-48 hours) F->G H Cell Viability Assay (e.g., MTT) G->H

A general workflow for conducting an in vitro PDT experiment.
Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS generation following TBRho123-PDT.

Materials:

  • DCFH-DA

  • Phenol red-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Follow the PDT protocol (Protocol 1) up to the step before irradiation.

  • DCFH-DA Loading:

    • Prepare a working solution of DCFH-DA in serum-free medium (typically 10-20 µM).

    • After washing the cells to remove unbound TBRho123, add the DCFH-DA solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[7][8][9]

  • Washing: Wash the cells once with PBS.

  • Irradiation: Add fresh, phenol red-free medium and irradiate the cells as described in Protocol 1.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[7]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a common method to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.

Materials:

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Perform the PDT treatment as described in Protocol 1.

  • Cell Harvesting: At a desired time point post-irradiation (e.g., 2-6 hours), harvest the cells by trypsinization.

  • JC-1 Staining:

    • Resuspend the cells in complete medium.

    • Add JC-1 staining solution to the cell suspension (final concentration typically 1-10 µM).[10][11][12][13]

    • Incubate for 15-30 minutes at 37°C in the dark.[10][11][12][13]

  • Washing: Centrifuge the cells and wash twice with assay buffer (provided with most commercial kits).

  • Analysis:

    • Resuspend the cells in assay buffer.

    • Analyze the cells immediately by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[10][11][12][13]

    • Alternatively, stained cells can be visualized under a fluorescence microscope.

Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI)

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Perform the PDT treatment as described in Protocol 1.

  • Cell Harvesting: At a desired time point post-irradiation (e.g., 6-24 hours), collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[14][15][16]

    • Incubate for 15 minutes at room temperature in the dark.[14][15][16]

  • Analysis:

    • Add additional binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathways in TBRho123-Mediated Photodynamic Therapy

The primary mechanism of TBRho123-mediated PDT involves the generation of singlet oxygen in the mitochondria, which triggers a cascade of events leading to apoptosis. While the precise signaling pathway for TBRho123 is not fully elucidated, it is known to induce a Ca²⁺-dependent and caspase-3-independent form of apoptosis, potentially through damage to the Golgi apparatus.[3] General PDT mechanisms also point to the involvement of the Bcl-2 family of proteins and endoplasmic reticulum (ER) stress.[17][18]

Proposed Signaling Pathway of TBRho123-PDT

G cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Endoplasmic Reticulum cluster_3 Apoptotic Execution PS TBRho123 ROS Singlet Oxygen (1O2) PS->ROS Excitation & ISC Mito_Uptake Mitochondrial Uptake PS->Mito_Uptake Light Light (~520 nm) Light->PS O2 Oxygen (3O2) O2->ROS MMP_Loss Loss of ΔΨm ROS->MMP_Loss Bcl2 Bcl-2 Inhibition ROS->Bcl2 ER_Stress ER Stress ROS->ER_Stress Bax Bax Activation MMP_Loss->Bax CytoC Cytochrome c Release Apoptosis Apoptosis CytoC->Apoptosis Bax->CytoC Bcl2->Bax UPR Unfolded Protein Response (UPR) ER_Stress->UPR Ca_Release Ca2+ Release ER_Stress->Ca_Release UPR->Apoptosis Ca_Release->Apoptosis

Proposed signaling cascade initiated by TBRho123-PDT.

Logical Relationship of Apoptosis Detection

G cluster_0 Cell State cluster_1 Membrane Integrity cluster_2 Staining Pattern Healthy Healthy Cell PS_Internal PS Internal Healthy->PS_Internal Early_Apoptosis Early Apoptosis PS_External PS Externalized Early_Apoptosis->PS_External Late_Apoptosis Late Apoptosis/ Necrosis Membrane_Compromised Membrane Compromised Late_Apoptosis->Membrane_Compromised AV_neg_PI_neg Annexin V (-) PI (-) PS_Internal->AV_neg_PI_neg AV_pos_PI_neg Annexin V (+) PI (-) PS_External->AV_pos_PI_neg AV_pos_PI_pos Annexin V (+) PI (+) Membrane_Compromised->AV_pos_PI_pos

References

Application Notes and Protocols: Tetrabromorhodamine 123 Bromide for Studying Drug-Induced Mitochondrial Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key factor in drug-induced toxicity, contributing to a significant number of adverse drug reactions and failures in drug development. The mitochondrion, as the central hub of cellular energy metabolism and a critical regulator of cell death pathways, presents a primary target for many xenobiotics. Assessing mitochondrial toxicity early in the drug discovery process is therefore paramount. Fluorescent probes that report on mitochondrial health are invaluable tools in this endeavor.

Tetrabromorhodamine 123 bromide is a lipophilic cationic fluorescent dye that selectively accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and a critical event in the intrinsic pathway of apoptosis. The fluorescence intensity of this compound is proportional to the mitochondrial membrane potential, making it a sensitive indicator of drug-induced mitochondrial toxicity. Its spectral properties, with an excitation maximum at approximately 524 nm and an emission maximum at around 550 nm in methanol, are well-suited for fluorescence microscopy and plate-based assays.[1]

These application notes provide a comprehensive guide to utilizing this compound for the assessment of drug-induced mitochondrial toxicity, including detailed experimental protocols, data interpretation guidelines, and visualizations of relevant cellular pathways.

Principle of the Assay

The fundamental principle of using this compound to assess mitochondrial toxicity lies in its response to changes in the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells, the electron transport chain pumps protons out of the mitochondrial matrix, creating a substantial electrochemical gradient. This negative charge inside the mitochondria drives the accumulation of the positively charged this compound.

When a drug induces mitochondrial toxicity, it can disrupt the electron transport chain, leading to a collapse of the mitochondrial membrane potential. This depolarization reduces the driving force for the dye's accumulation, causing it to leak out of the mitochondria and resulting in a decrease in mitochondrial fluorescence. This change in fluorescence intensity can be quantified to assess the extent of mitochondrial damage.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from mitochondrial toxicity studies using this compound. The data presented here is representative and intended for illustrative purposes. Researchers should generate their own data based on the specific compounds and cell lines under investigation.

Table 1: Effect of Known Mitochondrial Toxicants on Mitochondrial Membrane Potential in HepG2 Cells

CompoundConcentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (% of Control)Standard Deviation
Vehicle (0.1% DMSO)-24100± 5.2
Rotenone12445± 3.8
FCCP10122± 2.5
Valinomycin12438± 4.1
Acetaminophen10002465± 6.3

Table 2: IC50 Values of Test Compounds for Mitochondrial Depolarization

CompoundCell LineIC50 (µM)95% Confidence Interval
Compound AHepG212.510.2 - 15.3
Compound BAC1628.725.1 - 32.9
Compound CSH-SY5Y> 100-

Experimental Protocols

Protocol 1: In Vitro Assessment of Mitochondrial Membrane Potential in Adherent Cells using a Fluorescence Plate Reader

This protocol is designed for high-throughput screening of compounds for their potential to induce mitochondrial toxicity in a 96-well plate format.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cell line of interest (e.g., HepG2, SH-SY5Y)

  • 96-well black, clear-bottom tissue culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compounds and vehicle control (e.g., DMSO)

  • Positive control for mitochondrial depolarization (e.g., FCCP)

  • Fluorescence microplate reader with appropriate filters (Excitation: ~524 nm, Emission: ~550 nm)

Procedure:

  • Cell Seeding: Seed adherent cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the seeding medium from the cells and add the compound-containing medium to the respective wells. Include vehicle control and positive control wells. Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Dye Loading:

    • Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized for the specific cell line but is typically in the range of 100-500 nM.

    • Remove the compound-containing medium from the wells.

    • Wash the cells once with warm PBS.

    • Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • After incubation, gently wash the cells twice with warm PBS to remove excess dye.

    • Add 100 µL of PBS or a suitable imaging buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (Ex/Em: ~524/550 nm).

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (containing only buffer).

    • Normalize the fluorescence intensity of the treated wells to the vehicle control wells to determine the percentage change in mitochondrial membrane potential.

    • Plot the percentage of control fluorescence intensity against the compound concentration to determine the IC50 value.

Protocol 2: Visualization of Mitochondrial Membrane Potential by Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of mitochondrial membrane potential at the single-cell level.

Materials:

  • This compound (stock solution in DMSO)

  • Cells grown on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compounds and vehicle control

  • Positive control for mitochondrial depolarization (e.g., FCCP)

  • Fluorescence microscope equipped with appropriate filters and a camera

Procedure:

  • Cell Culture and Treatment: Seed cells on glass-bottom dishes or coverslips and allow them to adhere. Treat the cells with the test compounds as described in Protocol 1.

  • Dye Loading:

    • Prepare a working solution of this compound in pre-warmed complete cell culture medium (e.g., 100-500 nM).

    • Remove the treatment medium, wash once with warm PBS, and add the dye solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells twice with warm PBS.

    • Add a suitable imaging buffer to the dish or mount the coverslip on a slide with a drop of imaging buffer.

    • Visualize the cells using a fluorescence microscope. Healthy cells will exhibit bright, punctate mitochondrial staining. Cells with depolarized mitochondria will show a diffuse, dim cytoplasmic fluorescence.

    • Capture images using consistent acquisition settings (e.g., exposure time, gain) for all samples.

  • Image Analysis (Optional):

    • Quantify the fluorescence intensity of individual mitochondria or the overall cellular fluorescence using image analysis software (e.g., ImageJ, CellProfiler).

    • Compare the fluorescence intensity of treated cells to control cells.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in drug-induced mitochondrial toxicity and the general experimental workflow.

Drug_Induced_Mitochondrial_Toxicity_Pathway cluster_drug Drug Action cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade Drug Toxic Drug ETC Electron Transport Chain (ETC) Inhibition Drug->ETC MMP Decrease in Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening MMP->mPTP Bcl2 Bcl-2 Family (Bax/Bak Activation) MMP->Bcl2 ROS->mPTP ROS->Bcl2 CytoC Cytochrome c Release mPTP->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of drug-induced mitochondrial toxicity.

Experimental_Workflow A 1. Cell Culture (e.g., 96-well plate) B 2. Compound Treatment (Incubate for desired time) A->B C 3. Dye Loading (this compound) B->C D 4. Wash to Remove Excess Dye C->D E 5. Fluorescence Measurement (Plate Reader or Microscope) D->E F 6. Data Analysis (% of Control, IC50) E->F

Experimental workflow for assessing mitochondrial toxicity.

Discussion and Troubleshooting

  • Dye Concentration: The optimal concentration of this compound should be determined empirically for each cell line to achieve a good signal-to-noise ratio without causing cytotoxicity. High concentrations of rhodamine dyes can themselves be toxic and may inhibit mitochondrial respiration.

  • Loading Time: The incubation time for dye loading should be sufficient to allow for its accumulation in the mitochondria but not so long as to cause artifacts. A time course experiment is recommended to determine the optimal loading time.

  • Photobleaching: this compound, like other fluorescent dyes, is susceptible to photobleaching. When performing fluorescence microscopy, minimize the exposure time and excitation light intensity.

  • Controls: The inclusion of both positive (e.g., FCCP, a protonophore that rapidly collapses the mitochondrial membrane potential) and negative (vehicle) controls is essential for data interpretation and quality control.

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment, as the metabolic state of the cells can influence their mitochondrial membrane potential.

Conclusion

This compound is a valuable tool for the investigation of drug-induced mitochondrial toxicity. Its ability to sensitively report on changes in mitochondrial membrane potential allows for the screening of compounds and the elucidation of mechanisms of toxicity. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively integrate this fluorescent probe into their drug development and toxicology workflows. The provided diagrams offer a visual representation of the underlying biological processes and the experimental design, facilitating a deeper understanding of the assay and its application.

References

Application Notes and Protocols for Screening Photosensitizers Using Tetrabromorhodamine 123 Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a promising therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to induce localized cell death, primarily through the generation of reactive oxygen species (ROS). The efficacy of PDT is critically dependent on the photochemical and photophysical properties of the photosensitizer. Consequently, robust and efficient in vitro screening assays are paramount for the identification and characterization of novel photosensitizer candidates.

Tetrabromorhodamine 123 bromide (TBR), a halogenated derivative of Rhodamine 123, is a potent photosensitizer known for its high singlet oxygen quantum yield and preferential accumulation within mitochondria. These characteristics make it not only a subject of interest as a PDT agent itself but also suggest its potential utility as a versatile tool in screening assays designed to evaluate other photosensitizers.

These application notes provide detailed protocols for the use of this compound in in vitro assays for the screening and characterization of novel photosensitizers. The described methods leverage the fluorescent properties and mitochondrial targeting of TBR to assess the efficacy of candidate photosensitizers in inducing phototoxicity and oxidative stress.

Principle of the Assays

The protocols outlined below are based on two primary applications of this compound in a screening context:

  • As a Fluorescent Probe for Mitochondrial Membrane Potential: Many photosensitizers induce apoptosis, a process often preceded by the disruption of the mitochondrial membrane potential (ΔΨm). TBR, being a cationic and lipophilic dye, accumulates in the mitochondria of healthy cells in response to the negative ΔΨm. A decrease in TBR fluorescence intensity within cells can, therefore, serve as an indicator of mitochondrial dysfunction induced by a test photosensitizer following photoactivation.

  • As a Reference Photosensitizer: For comparative studies, the well-characterized phototoxic effects of TBR can be used as a benchmark against which new photosensitizers are evaluated. This allows for the relative potency of new compounds to be determined.

Data Presentation

Table 1: Photophysical and Photochemical Properties of a Sample Photosensitizer
ParameterValue
Absorption Maximum (λmax) 524 nm
Emission Maximum (λem) 550 nm
Molar Extinction Coefficient (ε) 95,000 M⁻¹cm⁻¹
Singlet Oxygen Quantum Yield (ΦΔ) 0.65 - 0.70
Cellular Localization Mitochondria
Table 2: Comparative Phototoxicity of a Test Photosensitizer vs. This compound
CompoundConcentration (µM)Light Dose (J/cm²)Cell Viability (%)
Control (No Drug, No Light) -0100
Control (No Drug, Light) -1098 ± 2.1
This compound 11045 ± 3.5
This compound 51015 ± 2.8
Test Photosensitizer X 11060 ± 4.2
Test Photosensitizer X 51025 ± 3.1

Experimental Protocols

Protocol 1: Assessment of Photosensitizer-Induced Mitochondrial Membrane Potential Depolarization using this compound

This protocol details the use of TBR as a fluorescent indicator to measure changes in mitochondrial membrane potential in response to photodynamic treatment with a test photosensitizer.

Materials:

  • This compound (TBR)

  • Test photosensitizer

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, clear-bottom 96-well microplates

  • Light source with appropriate wavelength for test photosensitizer activation

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Incubation: Prepare a stock solution of the test photosensitizer in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add the medium containing the test photosensitizer. Incubate for the desired period (e.g., 4-24 hours). Include wells with medium and DMSO as a vehicle control.

  • Washing: After incubation, gently wash the cells twice with warm PBS to remove any extracellular photosensitizer.

  • Photoactivation: Add fresh, complete cell culture medium to each well. Irradiate the cells with a light source at the appropriate wavelength and light dose to activate the test photosensitizer. Keep a set of plates in the dark as a non-irradiated control.

  • TBR Staining: Following irradiation, incubate the cells for a desired time (e.g., 2-6 hours) to allow for the induction of apoptosis. Prepare a 10 µM working solution of TBR in complete cell culture medium. Remove the medium from the wells and add the TBR solution. Incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with warm PBS. Add fresh PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~524 nm and emission at ~550 nm. Alternatively, visualize and quantify the fluorescence at a single-cell level using a fluorescence microscope.

  • Data Analysis: Calculate the percentage decrease in TBR fluorescence in the treated wells compared to the control wells. A significant decrease in fluorescence indicates mitochondrial membrane depolarization.

Protocol 2: Comparative Analysis of Phototoxicity using a Cell Viability Assay

This protocol outlines a method to compare the phototoxic efficacy of a test photosensitizer against TBR using a standard cell viability assay such as the MTT assay.

Materials:

  • This compound (TBR)

  • Test photosensitizer

  • Mammalian cell line

  • Complete cell culture medium

  • PBS

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Light source

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Incubation: Prepare serial dilutions of both the test photosensitizer and TBR in complete cell culture medium. Add the compounds to the respective wells and incubate for the desired duration.

  • Washing: Wash the cells with warm PBS.

  • Photoactivation: Add fresh medium and irradiate the cells as described in Protocol 1. Maintain corresponding dark control plates.

  • Post-Irradiation Incubation: Incubate the cells for 24-48 hours to allow for cell death to occur.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves and determine the IC50 values (the concentration of the photosensitizer that causes 50% inhibition of cell viability) for both the test photosensitizer and TBR.

Visualizations

Troubleshooting & Optimization

Minimizing background fluorescence in Tetrabromorhodamine 123 bromide staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence when using Tetrabromorhodamine 123 (TBR) bromide for cellular imaging.

Frequently Asked Questions (FAQs)

Q1: What is Tetrabromorhodamine 123 (TBR) bromide and what is it used for?

Tetrabromorhodamine 123 (TBR) bromide is a fluorescent dye that localizes to the mitochondria of live cells.[1] It has an excitation maximum at approximately 524 nm and an emission maximum at 550 nm.[1] Beyond its use as a mitochondrial stain, it also functions as a photosensitizer, capable of generating singlet oxygen, which makes it useful for studies in photodynamic therapy and cancer research.[1][2]

Q2: I am seeing high background fluorescence in my TBR bromide-stained samples. What are the primary causes?

High background fluorescence in staining protocols generally stems from two main sources:

  • Autofluorescence : This is the natural fluorescence emitted by biological materials within the sample.[3][4] Common sources include molecules like collagen, elastin, NADH, and lipofuscin.[3][4] The fixation process itself, especially with aldehyde-based fixatives like formalin, can also induce autofluorescence.[5]

  • Non-specific Binding : This occurs when the fluorescent probe (TBR bromide) binds to cellular components other than its intended target.[6] This can be caused by excessive dye concentration, insufficient washing, or inappropriate blocking.[6][7]

Q3: How can I determine if my background issue is from autofluorescence or non-specific TBR bromide binding?

A systematic approach with proper controls is the best way to identify the source of the background.[8] The most critical control is an unstained sample that has gone through all the same processing steps (e.g., fixation, permeabilization) as your stained samples.

  • If the unstained sample shows significant fluorescence , the primary issue is likely autofluorescence.[8]

  • If the unstained sample is dark, but the TBR bromide-stained sample has high background , the problem is likely due to non-specific binding of the dye.[8]

Troubleshooting Guide: Minimizing Background Fluorescence

This section provides detailed troubleshooting steps to address issues of high background fluorescence.

Issue 1: High Autofluorescence Detected in Unstained Control

If your unstained control sample is fluorescent, your experimental protocol or the sample itself is the source. Here are steps to mitigate this issue.

cluster_diagnosis Diagnosis cluster_solutions Solutions A Prepare Unstained Control Sample B Image with TBR Filter Set (Ex: ~524nm, Em: ~550nm) A->B C High Background Observed? B->C D Modify Fixation Protocol C->D Yes G No Autofluorescence Issue. Proceed to Non-Specific Binding Troubleshooting. C->G No E Introduce Quenching Step D->E F Adjust Imaging Parameters E->F

Caption: A flowchart for identifying and addressing autofluorescence.

  • Modify Fixation Method : Aldehyde fixatives (e.g., paraformaldehyde, formalin) are known to increase autofluorescence.[5]

    • Recommendation : Reduce the concentration of the fixative or shorten the fixation time.[5][9] For example, try titrating down from a 4% paraformaldehyde solution to as low as 0.5%.[9] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may reduce autofluorescence.[4][10]

  • Chemical Quenching : Several chemical treatments can reduce autofluorescence after fixation.

    • Protocol: Sodium Borohydride Treatment

      • After fixation and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

      • Incubate samples in this solution for 10-15 minutes at room temperature.[8]

      • Wash the samples thoroughly three times with PBS, for 5 minutes each wash.

      • Proceed with your staining protocol.

  • Optimize Culture and Imaging Media : Components in cell culture media can be a source of fluorescence.

    • Recommendation : For live-cell imaging, use a phenol (B47542) red-free medium.[11] Phenol red and serum components can increase autofluorescence.[11] If possible, image cells in a buffered saline solution like PBS for short-term measurements.[11]

Issue 2: High Background in Stained Sample (Low Autofluorescence)

If your unstained control is clean, the issue likely lies with the TBR bromide staining process itself, pointing to non-specific binding.

Start High Background in TBR-Stained Sample Step1 Optimize Dye Concentration Start->Step1 Step2 Increase Wash Steps Step1->Step2 Step3 Introduce Blocking Step (if applicable) Step2->Step3 End Optimized Staining (Low Background) Step3->End

Caption: A workflow for reducing non-specific dye binding.

  • Optimize TBR Bromide Concentration : Using too high a concentration of the dye is a common cause of high background.[6][7]

    • Recommendation : Perform a concentration titration to find the optimal signal-to-noise ratio. Test a range of concentrations below, at, and above the suggested concentration in your protocol.[12]

    Table 1: Example of a TBR Bromide Titration Experiment

    TBR Concentration Signal Intensity (Arbitrary Units) Background Intensity (Arbitrary Units) Signal-to-Noise Ratio
    10 µM 1500 800 1.88
    5 µM 1200 300 4.00
    1 µM 600 150 4.00

    | 0.5 µM | 350 | 120 | 2.92 |

    In this example, 5 µM provides a strong signal with low background. While 1 µM has a similar signal-to-noise ratio, the absolute signal is lower.

  • Improve Washing Steps : Insufficient washing will fail to remove unbound TBR bromide molecules.[6][7]

    • Protocol: Enhanced Washing Procedure

      • After incubating with TBR bromide, remove the staining solution.

      • Wash the samples three to four times with a suitable buffer (e.g., PBS).

      • Increase the duration of each wash to 5-10 minutes with gentle agitation.[13]

      • Consider adding a mild, non-ionic detergent like 0.05% Tween-20 to the wash buffer to help remove non-specifically bound dye.

  • Use Blocking Buffers : While more common in immunofluorescence, a blocking step can sometimes help reduce non-specific binding of small molecule dyes by occupying "sticky" sites in the cell or on the coverslip.

    • Recommendation : Before adding TBR bromide, incubate your samples with a blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or Normal Donkey Serum.

    Table 2: Common Blocking Agents

    Blocking Agent Typical Concentration Incubation Time Notes
    Bovine Serum Albumin (BSA) 1-5% in PBS 30-60 min at RT Ensure BSA is high purity and IgG-free.[14]

    | Normal Donkey/Goat Serum | 5-10% in PBS | 30-60 min at RT | Use serum from a species different from your primary antibody (if applicable). |

By systematically working through these troubleshooting steps, you can identify the source of background fluorescence and optimize your Tetrabromorhodamine 123 bromide staining protocol for clear, high-quality mitochondrial imaging.

References

Technical Support Center: Addressing Cytotoxicity of Tetrabromorhodamine 123 Bromide in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tetrabromorhodamine 123 bromide (TMRM) for long-term experiments, with a focus on mitigating its inherent cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is TMRM and how does it work?

This compound (TMRM) is a cell-permeant, cationic fluorescent dye used to measure mitochondrial membrane potential (ΔΨm). In healthy cells, the mitochondria maintain a highly negative membrane potential, which drives the accumulation of the positively charged TMRM within the mitochondrial matrix.[1] This accumulation results in a bright fluorescent signal. A decrease in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in apoptosis, leads to a reduction in TMRM accumulation and a corresponding decrease in fluorescence intensity.[2]

Q2: What causes TMRM cytotoxicity in long-term experiments?

TMRM cytotoxicity in long-term experiments can arise from several factors:

  • Inhibition of the Electron Transport Chain: At higher concentrations, TMRM can inhibit the mitochondrial respiratory chain, disrupting cellular energy production. TMRM exhibits lower inhibition compared to its counterpart, TMRE.[3][4]

  • Phototoxicity: Like many fluorescent dyes, TMRM can generate reactive oxygen species (ROS) upon excitation with light.[5][6] In long-term imaging, repeated exposure to excitation light can lead to phototoxic effects, causing damage to mitochondria and other cellular components, ultimately leading to cell death.[7]

  • Induction of Apoptosis: Disruption of the mitochondrial membrane potential is an early step in the intrinsic apoptotic pathway. Prolonged exposure to TMRM, especially at cytotoxic concentrations or with significant phototoxicity, can trigger this pathway, leading to caspase activation and programmed cell death.[8][9]

Q3: How can I minimize TMRM cytotoxicity in my experiments?

Minimizing TMRM cytotoxicity is crucial for the validity of long-term studies. Key strategies include:

  • Use the Lowest Effective Concentration: It is imperative to determine the minimal concentration of TMRM that provides an adequate signal for your specific cell type and imaging system. This is typically in the low nanomolar range (5-25 nM) for non-quenching mode experiments.[1][10]

  • Optimize Incubation Time: Incubate cells with TMRM for the shortest duration necessary to achieve stable mitochondrial staining. Typical incubation times range from 15 to 45 minutes.[11]

  • Reduce Phototoxicity:

    • Use the lowest possible laser power for excitation.[12][13]

    • Minimize exposure times and the frequency of image acquisition.

    • Utilize more phototoxicity-friendly microscopy techniques like spinning-disk confocal microscopy over laser-scanning confocal microscopy.[12]

  • Use Efflux Pump Inhibitors with Caution: Some cell types express multidrug resistance (MDR) efflux pumps that can actively remove TMRM from the cell.[14] While inhibitors like Verapamil or Cyclosporin H can improve dye retention, their own potential cytotoxicity should be evaluated.[15]

Q4: What is the difference between quenching and non-quenching mode for TMRM?

TMRM can be used in two distinct modes:

  • Non-Quenching Mode (5-25 nM): At these low concentrations, the fluorescence intensity of TMRM is directly proportional to its concentration within the mitochondria. A decrease in mitochondrial membrane potential leads to a decrease in TMRM accumulation and thus a decrease in fluorescence. This mode is recommended for most applications, especially for quantitative measurements of ΔΨm.[1]

  • Quenching Mode (>50-100 nM): At higher concentrations, TMRM aggregates within the mitochondria, leading to self-quenching of its fluorescence. A rapid depolarization of the mitochondrial membrane causes a transient de-quenching as the dye is released into the cytoplasm, resulting in a temporary increase in fluorescence. This mode is suitable for detecting rapid, transient changes in ΔΨm.[1] For long-term studies, the non-quenching mode is highly recommended to minimize cytotoxicity.

Q5: Are there alternatives to TMRM for long-term mitochondrial membrane potential studies?

Yes, several alternatives are available, each with its own advantages and disadvantages:

  • TMRE (Tetramethylrhodamine, Ethyl Ester): Similar to TMRM, but it is known to be a more potent inhibitor of the respiratory chain.[3]

  • MitoView™ 633: A far-red fluorescent dye with good photostability and minimal photobleaching, making it well-suited for extended imaging sessions.[16]

  • Gentle Rhodamines: A newer class of rhodamine-based dyes conjugated with cyclooctatetraene (B1213319) (COT) that exhibit significantly reduced phototoxicity.[5][6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cytotoxicity/Cell Death TMRM concentration is too high.Perform a concentration titration to find the lowest effective concentration (start in the 5-25 nM range).
Prolonged incubation time.Reduce the incubation time to the minimum required for stable staining (typically 15-45 minutes).
Phototoxicity from excessive light exposure.Reduce laser power, decrease exposure time, and limit the frequency of image acquisition. Consider using a spinning-disk confocal microscope.[12]
Weak or No Signal TMRM concentration is too low.Gradually increase the TMRM concentration, being mindful of potential cytotoxicity.
Insufficient incubation time.Increase the incubation time in increments to allow for adequate dye accumulation.
Cells have depolarized mitochondria.Use a positive control for mitochondrial depolarization, such as FCCP or CCCP, to confirm that the dye is responsive.[17]
Efflux pump activity.Consider using an efflux pump inhibitor like Verapamil, but first, test the inhibitor alone for any cytotoxic effects on your cells.[14][15]
High Background Fluorescence TMRM concentration is too high.Lower the TMRM concentration.
Insufficient washing.If using concentrations above 50 nM, include a gentle wash step with a pre-warmed imaging medium after incubation.[11]
Autofluorescence.Image an unstained sample to determine the level of cellular autofluorescence and adjust imaging settings accordingly.
Rapid Signal Loss (Photobleaching) High laser power.Use the lowest laser power that provides a sufficient signal-to-noise ratio.[13]
Prolonged or frequent light exposure.Minimize the duration and frequency of imaging.

Quantitative Data Summary

Table 1: Recommended TMRM Working Concentrations and Incubation Times

Application Recommended Working Concentration Incubation Time
Fluorescence Microscopy20 - 200 nM15 - 45 minutes
Flow Cytometry20 - 400 nM15 - 30 minutes
Microplate Assays200 - 1000 nM20 - 45 minutes

Note: These are general starting ranges. Optimal conditions are highly cell-type dependent and should be determined empirically.

Table 2: Comparison of Mitochondrial Membrane Potential Probes

Probe Excitation/Emission (nm) Advantages Disadvantages
TMRM ~548 / 573Lower mitochondrial binding and less inhibition of the electron transport chain compared to TMRE.[18]Can be phototoxic and cytotoxic at higher concentrations or with prolonged use.
TMRE ~549 / 574Brighter signal than TMRM.[18]Greater inhibition of the electron transport chain compared to TMRM.[3]
MitoView™ 633 Far-red spectrumMinimal photobleaching, suitable for extended imaging.[16]Newer probe, may have less established protocols for all cell types.
Gentle Rhodamines Varies (visible spectrum)Significantly reduced phototoxicity.[5][6]Newer class of dyes, may not be as widely available.
JC-1 ~514 / 529 (monomer), ~585 / 590 (aggregate)Ratiometric dye, allowing for more qualitative assessment of mitochondrial polarization.Can provide false positives; more suitable for endpoint analysis.[19]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Cytotoxic TMRM Concentration

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.

  • TMRM Dilution Series: Prepare a series of TMRM working solutions in a suitable imaging medium (e.g., phenol (B47542) red-free medium) with concentrations ranging from 5 nM to 100 nM.

  • Staining: Replace the culture medium with the TMRM working solutions and incubate for 30 minutes at 37°C, protected from light.

  • Imaging: Image the cells using a fluorescence microscope with consistent acquisition settings for all concentrations.

  • Cytotoxicity Assessment: In a parallel set of wells, after TMRM staining and imaging, replace the TMRM solution with a fresh culture medium and incubate for the desired long-term experiment duration (e.g., 24, 48, 72 hours). Assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay, or a live/dead staining kit).

  • Analysis: Determine the lowest TMRM concentration that provides a clear and stable mitochondrial signal with minimal impact on cell viability over the long term.

Protocol 2: Long-Term Live-Cell Imaging with Minimized Cytotoxicity

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Staining: Incubate cells with the pre-determined optimal, low concentration of TMRM (from Protocol 1) for 20-30 minutes at 37°C.

  • Imaging Setup:

    • Use a microscope equipped with a stage-top incubator to maintain 37°C and 5% CO2.

    • Use the lowest possible laser power and exposure time.

    • If possible, use an imaging medium that contains antioxidants to help mitigate phototoxicity.

  • Time-Lapse Acquisition: Acquire images at the desired time intervals. Keep the frequency of acquisition to the minimum necessary to capture the biological process of interest.

  • Parallel Viability Control: Maintain a parallel culture of cells stained with TMRM under the same conditions but not exposed to the imaging light source. At the end of the experiment, assess the viability of both the imaged and non-imaged cells to distinguish between TMRM-induced cytotoxicity and phototoxicity.

Signaling Pathways and Workflows

TMRM-Induced Cytotoxicity Signaling Pathway

High concentrations of TMRM or significant phototoxicity can lead to a sustained decrease in mitochondrial membrane potential, which is a critical step in the intrinsic pathway of apoptosis. This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[20][21] Activated caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[22]

TMRM_Cytotoxicity_Pathway TMRM-Induced Cytotoxicity Pathway TMRM High TMRM Concentration or Prolonged Light Exposure Phototoxicity Phototoxicity (ROS Production) TMRM->Phototoxicity Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Collapse) TMRM->Mito_Dysfunction Phototoxicity->Mito_Dysfunction CytoC Cytochrome c Release Mito_Dysfunction->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

TMRM-Induced Cytotoxicity Signaling Pathway

Experimental Workflow for Mitigating TMRM Cytotoxicity

This workflow outlines the steps to optimize TMRM staining for long-term experiments while minimizing cytotoxic effects.

TMRM_Optimization_Workflow Workflow for Mitigating TMRM Cytotoxicity Start Start: Plan Long-Term Live-Cell Imaging Titration 1. TMRM Concentration Titration (e.g., 5-100 nM) Start->Titration Incubation_Optimization 2. Optimize Incubation Time (e.g., 15-45 min) Titration->Incubation_Optimization Cytotoxicity_Assay 3. Assess Cytotoxicity (e.g., Live/Dead Stain, MTT) Incubation_Optimization->Cytotoxicity_Assay Decision Is Cytotoxicity Observed? Cytotoxicity_Assay->Decision Reduce_Params Reduce Concentration/Time or Consider Alternatives Decision->Reduce_Params Yes Proceed 4. Proceed with Optimized Low-Toxicity Protocol Decision->Proceed No Reduce_Params->Titration Re-optimize Imaging_Protocol 5. Minimize Phototoxicity During Imaging (Low Laser, Infrequent Acquisition) Proceed->Imaging_Protocol End End: Acquire Long-Term Data Imaging_Protocol->End

Workflow for Mitigating TMRM Cytotoxicity

References

Technical Support Center: Optimizing Tetrabromorhodamine 123 Bromide Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for Tetrabromorhodamine 123 (TBR) bromide fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tetrabromorhodamine 123 bromide and what are its primary applications?

Tetrabromorhodamine 123 (TBR) bromide is a fluorescent dye and photosensitizer that localizes to the mitochondria of living cells.[1] Its primary applications include:

  • Mitochondrial Staining: TBR accumulates in active mitochondria, making it a useful tool for visualizing mitochondrial morphology and function.[1]

  • Photodynamic Therapy (PDT) Research: As a photosensitizer, TBR can generate singlet oxygen upon light excitation, which can induce cell death. This property is explored in cancer research.[1][2]

  • Measuring Mitochondrial Membrane Potential (ΔΨm): Similar to its parent compound, Rhodamine 123, TBR accumulation is dependent on the mitochondrial membrane potential. Changes in fluorescence intensity can indicate alterations in mitochondrial health.[][4]

Q2: What are the spectral properties of this compound?

The approximate excitation and emission maxima for TBR bromide are 524 nm and 550 nm, respectively. Bromination of Rhodamine 123 results in a slight bathochromic (red) shift of the absorption and fluorescence spectra, typically around 2-3 nm per bromine atom.[5]

Q3: How does this compound compare to Rhodamine 123?

TBR is a brominated derivative of Rhodamine 123. The addition of bromine atoms enhances its ability to generate singlet oxygen, making it a more potent photosensitizer.[2][5] While both dyes accumulate in mitochondria, the bromination may slightly alter its spectral properties and hydrophobicity.

Q4: What factors can influence the fluorescence signal of this compound?

Several factors can affect the fluorescence intensity and signal-to-noise ratio of TBR:

  • Dye Concentration: High concentrations can lead to self-quenching of the fluorescence signal. It is crucial to determine the optimal concentration for your specific cell type and experimental setup.[]

  • pH: Rhodamine dyes are generally sensitive to pH. The fluorescence intensity may vary in different pH environments.

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible fading of the fluorescent signal.

  • Mitochondrial Health: Since TBR accumulation is dependent on the mitochondrial membrane potential, any biological perturbation that affects mitochondrial function will alter the fluorescence signal.[][4]

  • Drug Efflux Pumps: Rhodamine 123 is a known substrate for P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1).[6][7] Overexpression of these transporters in cells can lead to the active efflux of the dye, resulting in a weaker signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Signal Incorrect filter set: Excitation and emission wavelengths are not optimal for TBR.Use a filter set appropriate for an excitation maximum of ~524 nm and an emission maximum of ~550 nm.
Low dye concentration: Insufficient dye to generate a detectable signal.Titrate the TBR concentration to find the optimal staining concentration for your cell type. Start with a range of 100-500 nM.
Depolarized mitochondria: The cells have compromised mitochondrial health, leading to reduced dye accumulation.Include a positive control of healthy cells. Consider using a counterstain to assess cell viability. Use a mitochondrial membrane potential disruptor like CCCP or FCCP as a negative control.[8][9]
Active drug efflux: The cells express high levels of P-gp or MRP1, which are pumping the dye out.Use a P-gp inhibitor (e.g., Verapamil, Cyclosporin A) or an MRP1 inhibitor to see if the signal increases.[6]
Photobleaching: The signal is fading rapidly during imaging.Reduce the intensity of the excitation light and minimize the exposure time. Use an anti-fade mounting medium for fixed cells.
High Background Signal Excessive dye concentration: High concentrations of unbound dye contribute to background fluorescence.Optimize the dye concentration and ensure adequate washing steps after staining to remove unbound dye.[10]
Autofluorescence: The cells or the culture medium exhibit natural fluorescence that overlaps with the TBR signal.Image an unstained sample to assess the level of autofluorescence. If significant, consider using a dye with a different spectral profile or use spectral unmixing if your imaging system supports it. Using a far-red dye for mitochondria can sometimes help circumvent chlorophyll (B73375) autofluorescence in plant cells.[11]
Non-specific binding: The dye is binding to other cellular components besides the mitochondria.Ensure proper washing steps are performed. Optimize the staining protocol by adjusting incubation time and temperature.
Uneven or Patchy Staining Uneven dye distribution: The dye was not evenly distributed across the sample.Ensure thorough mixing of the dye in the staining solution and apply it evenly to the cells.
Cell health variability: Some cells in the population are healthier than others, leading to differential dye uptake.Ensure a healthy and homogenous cell culture. Use a viability stain to correlate TBR fluorescence with cell health.
Signal Saturated Detector settings are too high: The gain or exposure time on the microscope or plate reader is too high.Reduce the detector gain or shorten the exposure/integration time.[12]
Dye concentration is too high: The fluorescence signal is too bright for the detector.Reduce the concentration of TBR used for staining.

Quantitative Data Summary

Parameter This compound Rhodamine 123 (for comparison)
Excitation Maximum ~524 nm[5]~507 nm[13]
Emission Maximum ~550 nm[5]~529 nm[13]
Singlet Oxygen Quantum Yield (ΦΔ) High (most efficient among bromo-derivatives)[2][5]Lower than TBR
Solubility Soluble in DMSO[1]Soluble in water and ethanol
Cellular Localization Mitochondria[1]Mitochondria[][14]

Experimental Protocols

Protocol 1: Staining Live Cells for Fluorescence Microscopy

This protocol is adapted from general protocols for mitochondrial staining with rhodamine dyes.[8][9][12]

Materials:

  • This compound (TBR) stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS) (pre-warmed to 37°C)

  • Cells cultured on glass-bottom dishes or coverslips

  • Positive control: Healthy, untreated cells

  • Negative control (optional): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) for mitochondrial depolarization[8][9]

Procedure:

  • Prepare Staining Solution: Dilute the TBR stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 200-1000 nM is recommended, but this should be optimized for your specific cell type.[8]

  • Cell Staining: a. Remove the existing culture medium from the cells. b. Add the TBR staining solution to the cells. c. Incubate for 15-30 minutes at 37°C, protected from light.[8][9]

  • Washing: a. Aspirate the staining solution. b. Wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove unbound dye.

  • Imaging: a. Add fresh pre-warmed medium or PBS to the cells. b. Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine). c. Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.

Protocol 2: P-glycoprotein (P-gp) Efflux Assay

This protocol is based on the known interaction of Rhodamine 123 with P-gp.[6]

Materials:

  • TBR staining solution (as prepared in Protocol 1)

  • Cell lines with known low and high expression of P-gp (as controls)

  • P-gp inhibitor (e.g., 5 µM Cyclosporin A)[6]

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment (for inhibitor group): a. Remove the culture medium. b. Add medium containing the P-gp inhibitor and incubate for 30-60 minutes at 37°C.

  • Staining: a. To all wells (with and without inhibitor), add the TBR staining solution (also containing the inhibitor for the inhibitor group). b. Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Measurement: a. Aspirate the staining solution. b. Wash the cells once with PBS. c. Add fresh medium (with or without the inhibitor as appropriate for each group). d. Measure the fluorescence intensity at different time points (e.g., 0, 30, 60, 90, 120 minutes) using a fluorescence plate reader (Ex/Em ~524/550 nm).

  • Data Analysis: Compare the rate of fluorescence decrease (efflux) between the different cell lines and the effect of the P-gp inhibitor. A slower decrease in fluorescence in the presence of the inhibitor suggests P-gp-mediated efflux.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging & Analysis cell_culture Culture cells on glass-bottom dish prepare_stain Prepare TBR staining solution add_stain Incubate cells with TBR prepare_stain->add_stain wash_cells Wash to remove unbound dye add_stain->wash_cells acquire_image Acquire images on fluorescence microscope wash_cells->acquire_image analyze_data Analyze signal-to-noise, intensity, and localization acquire_image->analyze_data

Caption: A typical experimental workflow for staining live cells with this compound for fluorescence microscopy.

mitochondrial_potential cluster_healthy Healthy Mitochondrion cluster_unhealthy Unhealthy Mitochondrion healthy_mito High ΔΨm (Polarized) tbr_accumulate TBR Accumulation healthy_mito->tbr_accumulate Drives high_signal Strong Fluorescence Signal tbr_accumulate->high_signal unhealthy_mito Low ΔΨm (Depolarized) tbr_disperse TBR Dispersion unhealthy_mito->tbr_disperse Leads to low_signal Weak Fluorescence Signal tbr_disperse->low_signal

Caption: The relationship between mitochondrial membrane potential (ΔΨm) and this compound fluorescence signal.

pgp_efflux cluster_cell Cell with P-gp Expression tbr_in TBR enters cell pgp P-glycoprotein (P-gp) tbr_in->pgp tbr_out TBR efflux pgp->tbr_out Pumps out adp ADP + Pi pgp->adp Hydrolyzes outside Extracellular Space atp ATP atp->pgp

Caption: A simplified diagram of P-glycoprotein (P-gp) mediated efflux of this compound from a cell.

References

Troubleshooting uneven staining patterns with Tetrabromorhodamine 123 bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrabromorhodamine 123 (TBR) bromide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to uneven staining patterns and other common challenges encountered during experiments with this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is Tetrabromorhodamine 123 bromide and what is its primary application?

A1: Tetrabromorhodamine 123 (TBR) bromide is a fluorescent dye and a photosensitizer.[1][2] It is primarily used in research for photodynamic therapy (PDT) and cancer studies.[1][2] TBR localizes to the mitochondria of live cells, making it a useful tool for studying mitochondrial membrane potential.[3]

Q2: What are the spectral properties of this compound?

A2: this compound has an excitation maximum at approximately 524 nm and an emission maximum at around 550 nm, appearing as red fluorescence.[3]

Q3: How does this compound enter the mitochondria?

A3: Similar to its parent compound, Rhodamine 123, TBR is a cationic dye. Its accumulation in the mitochondria is dependent on the negative mitochondrial membrane potential.[4][5] Healthy, respiring mitochondria maintain a high membrane potential, which drives the uptake and retention of the dye.[5][6]

Q4: Can this compound be used in fixed cells?

A4: No, this compound is intended for use in live, intact cells.[3] Its accumulation is dependent on the active mitochondrial membrane potential, which is lost upon cell fixation.

Troubleshooting Uneven Staining Patterns

Uneven or patchy staining is a common issue in fluorescence microscopy. This section provides a step-by-step guide to troubleshoot and resolve these artifacts when using this compound.

Issue 1: Patchy or Splotchy Staining Across the Cell Population

Possible Cause 1: Inconsistent Dye Concentration

  • Q: My cells show highly variable staining intensity, with some being very bright and others dim.

  • A: This can be due to an uneven distribution of the dye in the staining solution. Ensure the dye stock solution is fully dissolved and well-mixed before diluting to the final working concentration. Vortex the stock solution and the final staining solution gently before adding it to the cells.

Possible Cause 2: Suboptimal Cell Density

  • Q: I'm observing patches of intensely stained cells surrounded by weakly stained cells.

  • A: High cell density can lead to nutrient and oxygen gradients, affecting mitochondrial membrane potential and, consequently, dye uptake. Conversely, very low cell density can make individual cells more susceptible to stress. It is crucial to optimize cell density for your specific cell type and experimental conditions.[7]

Possible Cause 3: Dye Aggregation

  • Q: I see small, intensely fluorescent puncta in the background or on the cell surface.

  • A: Rhodamine dyes can sometimes form aggregates, especially at high concentrations or in aqueous solutions.[8] These aggregates can bind non-specifically to cell surfaces or coverslips, leading to uneven staining. To mitigate this, consider the following:

    • Prepare fresh working solutions for each experiment.

    • Use a solvent like DMSO to prepare the initial stock solution.[2]

    • If aggregation is suspected in the aqueous working solution, brief sonication might help.

    • Adding a small amount of methanol (B129727) to the staining buffer can sometimes reduce aggregation of hydrophobic dyes.[8]

Issue 2: Inconsistent Staining Within a Single Cell

Possible Cause 1: Variations in Mitochondrial Membrane Potential

  • Q: Some mitochondria within a single cell are brightly stained, while others are dim.

  • A: The staining intensity of Tetrabromorhodamine 123 is directly related to the mitochondrial membrane potential (ΔΨm).[4][9] Heterogeneity in ΔΨm within a cell can reflect localized differences in mitochondrial activity or health. This can be a genuine biological observation. However, to ensure it is not an artifact, it is important to handle cells gently during the staining procedure to avoid inducing stress.

Possible Cause 2: Phototoxicity

  • Q: The fluorescent signal appears to be bleaching or becoming patchy during imaging.

  • A: Prolonged exposure to excitation light can cause phototoxicity and photobleaching.[10][11] This can damage mitochondria, leading to a decrease in membrane potential and subsequent dye leakage, resulting in an uneven signal. To minimize phototoxicity:

    • Reduce the intensity of the excitation light.

    • Decrease the exposure time.

    • Use a mounting medium with an antifade reagent if imaging for extended periods.[12]

    • Only expose the cells to light when actively acquiring an image.[10]

Data Presentation

Table 1: Troubleshooting Summary for Uneven Staining

Problem Possible Cause Recommended Solution
Patchy staining across cell population Inconsistent dye concentrationEnsure complete dissolution and mixing of dye solutions.
Suboptimal cell densityOptimize cell seeding density for uniform growth.
Dye aggregationPrepare fresh solutions; consider sonication or solvent modification.[8]
Inconsistent staining within a single cell Variations in mitochondrial membrane potentialHandle cells gently; consider this as a potential biological observation.
PhototoxicityMinimize light exposure (intensity and duration).[10][11] Use antifade reagents.[12]

Experimental Protocols

General Staining Protocol for Live Cells

This is a general protocol and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[2]

    • Dilute the stock solution in a serum-free medium or a suitable buffer (e.g., HBSS) to a final working concentration. A typical starting concentration is 1-10 µM.[1] The optimal concentration should be determined experimentally.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with a warm, serum-free medium or buffer.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in the dark. Incubation time may need optimization.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a warm, serum-free medium or buffer to remove unbound dye.[]

  • Imaging:

    • Image the cells immediately in a suitable buffer or medium without phenol (B47542) red.

    • Use appropriate filter sets for red fluorescence (Excitation/Emission: ~524/550 nm).[3]

Mandatory Visualizations

Logical Relationship: Troubleshooting Uneven Staining

G Troubleshooting Workflow for Uneven Staining start Uneven Staining Observed q1 Across Cell Population? start->q1 pop_issues Population-Level Issues q1->pop_issues Yes cell_issues Single-Cell Issues q1->cell_issues No conc Check Dye Concentration (Mix well, fresh solution) pop_issues->conc density Optimize Cell Density pop_issues->density agg Check for Dye Aggregation (Sonication, solvent) pop_issues->agg potential Consider Biological Variation (Mitochondrial Potential) cell_issues->potential photo Minimize Phototoxicity (Reduce light exposure) cell_issues->photo

Caption: A flowchart for diagnosing the cause of uneven staining patterns.

Experimental Workflow: Live Cell Staining

G Experimental Workflow for Live Cell Staining prep_cells 1. Prepare Cells (Plate and culture) prep_sol 2. Prepare Staining Solution (Dilute from stock) prep_cells->prep_sol stain 3. Stain Cells (Incubate at 37°C) prep_sol->stain wash 4. Wash Cells (Remove unbound dye) stain->wash image 5. Image Cells (Fluorescence Microscopy) wash->image

Caption: A sequential workflow for staining live cells with TBR.

Signaling Pathway: Mitochondrial Dye Uptake

G Mechanism of TBR Uptake into Mitochondria extracellular Extracellular TBR (+) cytosol Cytosolic TBR (+) extracellular->cytosol Passive Diffusion mitochondria Mitochondrial Matrix (-) cytosol->mitochondria Uptake driven by ΔΨm fluorescence Fluorescence Signal mitochondria->fluorescence membrane_potential Mitochondrial Membrane Potential (ΔΨm) membrane_potential->mitochondria

Caption: The role of mitochondrial membrane potential in TBR uptake.

References

Preventing quenching of Tetrabromorhodamine 123 bromide fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrabromorhodamine 123 (TBR) bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the quenching of TBR fluorescence during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Tetrabromorhodamine 123 fluorescence signal is weak and fades very quickly. What is happening?

A1: This is a classic case of fluorescence quenching, which can be caused by several factors. For Tetrabromorhodamine 123, the most probable causes are photobleaching and aggregation-caused quenching (ACQ) .

  • Photobleaching: TBR is a halogenated rhodamine. The four bromine atoms on the molecule significantly increase the rate at which the excited dye converts to its non-fluorescent triplet state (a phenomenon known as the "heavy-atom effect"). This triplet-state molecule can then react with molecular oxygen to produce highly reactive singlet oxygen.[1] This reactive oxygen species can chemically destroy the TBR molecule, leading to irreversible loss of fluorescence. In fact, TBR is an efficient photosensitizer with a high quantum yield for singlet oxygen generation (0.65-0.7), meaning it is particularly susceptible to this form of degradation.[1]

  • Aggregation-Caused Quenching (ACQ): Like many rhodamine dyes, TBR molecules can stack together (form aggregates or dimers) at high concentrations in aqueous solutions.[2][3] These aggregates are often non-fluorescent or weakly fluorescent and act as energy sinks, effectively quenching the signal.[2]

Q2: How can I prevent or minimize photobleaching of my TBR sample?

A2: Minimizing photobleaching is crucial for obtaining reliable and high-quality data. The primary strategy is to reduce the generation and impact of reactive oxygen species (ROS).

  • Use an Antifade Mounting Medium: For fixed-cell imaging, using a mounting medium containing antifade reagents is essential.[4][5] These reagents are chemicals that scavenge free radicals and ROS, thereby protecting the fluorophore.[4][5]

  • Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light.[6] Use the lowest possible laser power and the shortest camera exposure time that still provides an adequate signal-to-noise ratio.[4] Avoid unnecessary exposure of the sample to light when not actively acquiring images.[6]

  • Deoxygenate Buffers (for solution-based assays): Since photobleaching is often oxygen-dependent, removing dissolved oxygen from your imaging buffer can significantly improve dye stability. This can be achieved by bubbling the buffer with nitrogen gas or by using commercial oxygen scavenging systems.[5]

Q3: My fluorescence signal is low even with fresh samples and minimal light exposure. Could it be an aggregation issue?

A3: Yes, this is highly likely, especially if you are working with high dye concentrations in aqueous buffers.

  • Check Your Concentration: Rhodamine dyes tend to aggregate at higher concentrations, which leads to self-quenching.[2] The relationship between concentration and fluorescence intensity is not linear; beyond a certain point, increasing the dye concentration will actually decrease the signal.

  • Optimize Your Solvent: The choice of solvent can impact aggregation. Adding a small amount of an organic co-solvent like DMSO or ethanol (B145695) can sometimes help break up aggregates.[7] However, you must ensure the co-solvent is compatible with your biological sample.[7]

  • Control the pH: The solubility and aggregation of rhodamine dyes can be pH-dependent.[7] While specific data for TBR is limited, related rhodamines are more soluble and less prone to aggregation under slightly acidic conditions.[7] Ensure your buffer pH is optimized and stable.

Q4: What are the key photophysical properties of Tetrabromorhodamine 123?

A4: Understanding the spectral properties of TBR is essential for setting up your instrumentation correctly.

Data Presentation

Table 1: Photophysical Properties of Tetrabromorhodamine 123 (TBR) Bromide vs. Rhodamine 123

PropertyTetrabromorhodamine 123 (TBR)Rhodamine 123 (Parent Compound)Reference
Excitation Maximum (λex) ~524 nm (in Methanol)~505 nm, ~508 nm[1][8][9]
Emission Maximum (λem) ~550 nm (in Methanol)~528 nm, ~560 nm[1][8][9]
Molar Extinction Coeff. (ε) ~91,000 M⁻¹cm⁻¹ (in Methanol)~85,200 M⁻¹cm⁻¹ (in Ethanol)[1][10]
Fluorescence Quantum Yield (Φf) Not Reported (Expected to be low)~0.90 (in Ethanol)[8][10]
Singlet Oxygen Quantum Yield (ΦΔ) 0.65 - 0.70Not typically reported (low)[1]

Note: The high singlet oxygen quantum yield of TBR and the correspondingly low expected fluorescence quantum yield are due to the heavy-atom effect of the bromine substituents, which promotes intersystem crossing to the triplet state.

Table 2: Common Antifade Reagents for Fluorescence Microscopy

ReagentMechanism of ActionCommon FluorophoresNotesReference
p-Phenylenediamine (PPD) Free radical scavengerFITC, RhodaminesHighly effective but can be toxic and may reduce initial fluorescence intensity. Can react with cyanine (B1664457) dyes.[11][12]
n-Propyl gallate (NPG) Singlet oxygen quencherFITC, RhodaminesEffective and a common component in homemade antifade recipes.[12][13]
DABCO (1,4-diazabicyclo[2.2.2]octane) Singlet oxygen quencherGeneral purposeLess effective than PPD but also less toxic.
Trolox Antioxidant (Vitamin E derivative)Live-cell imaging dyes, GFPCell-permeable, often used for live-cell experiments to reduce phototoxicity.
Commercial Formulations Proprietary blends of scavengersOptimized for specific dye familiesExamples: VECTASHIELD®, ProLong™ Gold, SlowFade™. Often provide the best and most consistent performance.[12]

Troubleshooting Guides & Experimental Protocols

Troubleshooting Workflow

If you are experiencing fluorescence quenching, follow this workflow to diagnose the issue.

G cluster_0 start Start: Weak or Fading Fluorescence Signal q1 Is the signal initially bright, then fades rapidly under illumination? start->q1 q2 Is the signal weak from the start, even with minimal exposure? q1->q2 No photobleach Likely Photobleaching q1->photobleach Yes aggregation Likely Aggregation-Caused Quenching (ACQ) q2->aggregation Yes sol1 Solution: 1. Use Antifade Mountant 2. Reduce Laser Power/Exposure 3. Deoxygenate Buffers photobleach->sol1 sol2 Solution: 1. Perform Concentration Titration 2. Check Buffer pH & Ionic Strength 3. Add Organic Co-solvent (e.g., DMSO) aggregation->sol2

Troubleshooting workflow for TBR fluorescence quenching.
Protocol 1: Preparing TBR Staining Solutions to Minimize Aggregation

  • Prepare a High-Concentration Stock Solution: Dissolve Tetrabromorhodamine 123 bromide powder in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. DMSO is less likely to promote aggregation than aqueous buffers.[7]

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light and moisture. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: Immediately before use, dilute the DMSO stock solution into your final aqueous buffer (e.g., PBS or cell culture medium). Vortex thoroughly to ensure complete mixing.

  • Final Concentration: Start with a low working concentration (e.g., 10-100 nM) and titrate upwards to find the optimal concentration that gives a bright signal without significant background or quenching.[]

  • Sonication (Optional): If you suspect aggregation in your working solution, briefly sonicate the tube in a bath sonicator to help break up aggregates.[7]

Protocol 2: Staining and Mounting Fixed Cells to Prevent Photobleaching
  • Cell Culture and Fixation: Grow and fix your cells on coverslips according to your standard protocol.

  • Staining: Incubate the fixed and permeabilized cells with the TBR working solution (prepared as in Protocol 1) for the desired time, protected from light.

  • Washing: Wash the cells 2-3 times with PBS to remove unbound dye.

  • Mounting: Carefully aspirate the final wash buffer. Place a small drop (e.g., 10-20 µL) of an antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto a clean microscope slide.

  • Coverslip Placement: Invert the coverslip (cell-side down) onto the drop of antifade medium. Gently press to remove any air bubbles.

  • Sealing: (Optional but recommended for long-term storage) Seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Curing/Imaging: Allow the mounting medium to cure according to the manufacturer's instructions (if applicable) before imaging. Image the samples immediately for best results, minimizing light exposure at all times.[4]

Visualizing Quenching Mechanisms

The following diagram illustrates the primary pathways that lead to a loss of fluorescence for Tetrabromorhodamine 123.

G cluster_0 Excitation & Emission Pathway cluster_1 Quenching Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption (Excitation) S1->S0 Fluorescence (Photon Emission) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (Heavy-Atom Effect) Aggregate TBR Aggregate (Non-Fluorescent) S1->Aggregate Energy Transfer to Aggregate (ACQ) ROS Reactive Oxygen Species (Singlet Oxygen) T1->ROS + O₂ Bleached Destroyed TBR (Non-Fluorescent) ROS->Bleached Chemical Destruction (Photobleaching)

Energy diagram showing fluorescence vs. quenching pathways for TBR.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using Tetrabromorhodamine 123 (TMRM) bromide for fluorescence microscopy. It includes recommended filter sets, troubleshooting advice, and a detailed experimental protocol.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during TMRM microscopy experiments.

Q1: What are the optimal excitation and emission wavelengths for TMRM?

Tetrabromorhodamine 123 (TMRM) is a red-orange fluorescent dye used to measure mitochondrial membrane potential. Its spectral properties can vary slightly depending on the solvent and local environment. For microscopy applications, the recommended wavelengths are:

  • Optimal Excitation: ~548 nm[1][2][3]

  • Optimal Emission: ~573 nm[1][2][3]

One source notes an excitation/emission maximum of 524/550 nm in methanol.[4]

Q2: Why is my TMRM signal weak?

A weak fluorescent signal can be due to several factors:

  • Low TMRM Concentration: The concentration of TMRM may be too low for your cell type. You can try increasing the concentration, typically within the 50-200 nM range for microscopy.[3]

  • Depolarized Mitochondria: The experimental cells may have depolarized mitochondria, leading to less dye accumulation. It is crucial to include a healthy, untreated control cell population to establish a baseline for normal mitochondrial polarization.

  • Suboptimal Filter Sets: Ensure your microscope's filter set is appropriate for TMRM's excitation and emission spectra.

  • Incorrect Buffer: For live cell imaging, it is important to use physiological buffers like Krebs-Ringer buffer or a phenol (B47542) red-free cell culture medium, as salt composition, pH, and temperature are critical for mitochondrial function.[5]

Q3: How can I reduce high background fluorescence?

High background can obscure the mitochondrial signal and reduce image quality. Here are some solutions:

  • Excessive TMRM Concentration: Using too high a concentration of TMRM is a common cause of high background. Optimize the concentration by performing a titration.

  • Include a Wash Step: After incubating the cells with TMRM, especially at concentrations above 50 nM, a wash step with a suitable buffer (like pre-warmed PBS or imaging medium) can help remove excess dye from the supernatant and reduce background fluorescence.[1][2]

  • Use Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute significantly to background noise. Switch to a phenol red-free imaging medium for the experiment.[1]

Q4: My TMRM signal fades very quickly. What can I do to prevent photobleaching?

Rapid signal loss is often due to phototoxicity and photobleaching. Consider the following adjustments:

  • Minimize Light Exposure: Reduce the intensity of the excitation light to the lowest possible level that still provides a detectable signal.[1]

  • Reduce Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Optimize Staining Time: To ensure the dye has reached a stable accumulation in the mitochondria, you can monitor the cells during incubation to find when the staining reaches a plateau.[5]

  • Use an Anti-fade Reagent: If imaging fixed cells, use a mounting medium containing an anti-fade reagent. For live cells, specific live-cell anti-fade reagents are available.

Q5: My positive control with FCCP isn't working as expected. Why?

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) is an uncoupling agent that dissipates the mitochondrial membrane potential and is used as a positive control for depolarization. If you observe unexpected results, such as higher fluorescence in FCCP-treated cells, consider these points:

  • Incorrect Concentration or Incubation Time: Ensure the FCCP concentration and incubation time are optimized for your cell line. A typical working concentration is 1-20 µM for 5-10 minutes.[1]

  • Timing of Measurement: After adding FCCP, the dissipation of membrane potential and release of TMRM is a dynamic process. If cells are washed after FCCP treatment, mitochondria may begin to repolarize. It is often best to image immediately after or during FCCP treatment without a wash step.[2]

  • Cell Health: Poor cell health can lead to anomalous responses to drugs like FCCP.

Q6: Should I be concerned about dye toxicity?

TMRM is generally considered to have low toxicity at the concentrations used for imaging.[6] However, like many fluorescent probes, it can be toxic to cells, especially with prolonged incubation or high concentrations. Tetrabromorhodamine 123 has been noted to be particularly toxic to carcinoma cells and can be used to generate singlet oxygen, which contributes to phototoxicity.[4] It is always good practice to use the lowest effective concentration and minimize the duration of the experiment.

Recommended Filter Sets for TMRM Microscopy

Choosing the correct filter set is critical for maximizing signal and minimizing bleed-through. Based on the spectral properties of TMRM, a standard Tetramethylrhodamine (TRITC) or similar filter set is recommended.

Filter ComponentWavelength (nm)Recommendation
Excitation Filter 540 - 550A bandpass filter centered around 545 nm is ideal.
Dichroic Mirror ~565The dichroic beamsplitter should reflect excitation light and transmit emission light.
Emission Filter >575A longpass filter is suitable, though a bandpass filter (e.g., 570 ± 10 nm) can also be used to reduce background.[2]

Detailed Experimental Protocol

This protocol provides a general workflow for staining live cells with TMRM and imaging them using a fluorescence microscope.

1. Reagent Preparation:

  • TMRM Stock Solution (1 mM): Dissolve TMRM bromide powder in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light.[1]

  • TMRM Staining Solution (50-200 nM): On the day of the experiment, dilute the TMRM stock solution in a warm, serum-free, phenol red-free imaging medium or buffer to the desired final concentration.[3]

  • FCCP Working Solution (for positive control): Prepare a 1-20 µM working solution of FCCP in the imaging medium.[1]

2. Cell Preparation:

  • Plate cells on glass-bottom dishes or plates suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Before staining, remove the culture medium and gently wash the cells twice with pre-warmed PBS or imaging medium.

3. TMRM Staining:

  • Add the prepared TMRM staining solution to the cells.

  • Incubate for 20-45 minutes at 37°C and 5% CO₂, protected from light.[1][6] The optimal time may vary between cell types.

4. Washing (Optional but Recommended):

  • If using TMRM concentrations greater than 50 nM, it is advisable to perform a wash step to reduce background fluorescence.[2]

  • Remove the staining solution and gently wash the cells twice with the pre-warmed imaging medium.

  • After the final wash, add fresh imaging medium to the cells for observation.

5. Image Acquisition:

  • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ if performing a time-lapse experiment.

  • Locate the cells using brightfield or phase-contrast microscopy.

  • Switch to the fluorescence channel with the appropriate filter set for TMRM (e.g., TRITC).

  • Use the lowest possible laser power or light intensity to minimize phototoxicity and photobleaching.[1]

  • Adjust the detector gain and exposure time to achieve a good signal-to-noise ratio without saturating the brightest parts of the image.

  • For positive controls, acquire baseline images before adding the FCCP working solution and then continue imaging to observe the depolarization.

Experimental Workflow Diagram

TMRM_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis cell_seeding 1. Seed Cells on Glass-Bottom Dish cell_treatment 2. Experimental Treatment (e.g., Drug Incubation) cell_seeding->cell_treatment tmrm_staining 3. Incubate with TMRM (20-45 min, 37°C) cell_treatment->tmrm_staining wash_cells 4. Wash Cells with Imaging Medium tmrm_staining->wash_cells image_acquisition 5. Acquire Images on Fluorescence Microscope wash_cells->image_acquisition data_analysis 6. Analyze Fluorescence Intensity image_acquisition->data_analysis

References

Technical Support Center: Tetrabromorhodamine 123 Bromide (TMRM) Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts and ensure accurate data collection when using Tetrabromorhodamine 123 bromide (TMRM) for flow cytometry analysis of mitochondrial membrane potential.

Troubleshooting Guide: Avoiding TMRM Artifacts

This section addresses specific issues that may arise during your TMRM flow cytometry experiments, providing potential causes and solutions.

Question: Why is there high background fluorescence or non-specific staining in my TMRM data?

  • TMRM Concentration is Too High: Excessive dye concentration can lead to non-specific binding to cellular membranes other than the mitochondria.[1]

    • Solution: Reduce the TMRM concentration. It is crucial to perform a titration to determine the optimal concentration for your specific cell type, typically in the 20-200 nM range for non-quenching mode applications.[1]

  • Inadequate Washing: Residual, unbound TMRM in the cell suspension will contribute to background noise.[1]

    • Solution: Ensure thorough but gentle washing steps after the incubation period to remove any unbound dye.

  • Dye Aggregation: TMRM, like other fluorescent dyes, can form aggregates, especially at high concentrations or after improper storage. These aggregates can bind non-specifically to cells.

    • Solution: Always prepare fresh working solutions of TMRM from a DMSO stock for each experiment. Briefly vortex the solution before adding it to your cells.

  • Dead Cells: Compromised plasma membranes of dead cells allow for non-specific uptake of TMRM, resulting in false-positive signals.

    • Solution: Incorporate a viability dye (e.g., DAPI, Propidium Iodide, TO-PRO-3) into your staining panel to exclude dead cells from the analysis.[2]

Question: Why is my TMRM signal weak or absent, even in healthy control cells?

Answer: A lack of signal can be frustrating. Here are some common culprits and how to address them:

  • TMRM Concentration is Too Low: Insufficient dye will result in a weak signal that may be difficult to distinguish from the background.[1]

    • Solution: Optimize the TMRM concentration by performing a titration experiment for your specific cell type and experimental conditions.[1]

  • Incubation Time is Too Short: The dye may not have had enough time to accumulate sufficiently within the mitochondria.[1]

    • Solution: Increase the incubation time. A typical range is 15-30 minutes, but this may need to be optimized.[3]

  • Degraded TMRM Stock Solution: TMRM is light-sensitive and can degrade over time, especially with repeated freeze-thaw cycles.[1][3]

    • Solution: Store TMRM stock solutions in DMSO, protected from light at -20°C.[3] Aliquot the stock to avoid multiple freeze-thaw cycles.[3]

  • Efflux Pump Activity: Some cell types, particularly stem cells, express high levels of multidrug resistance (MDR) transporters that can actively pump TMRM out of the cell, leading to a diminished signal.[4][5]

    • Solution: Consider co-incubation with an efflux pump inhibitor like Verapamil.[4][6]

  • Incorrect Instrument Settings: Improper setup of the flow cytometer will lead to poor signal detection.

    • Solution: Ensure you are using the correct laser for excitation (e.g., 488 nm or 561 nm) and the appropriate emission filter (TMRM is often detected in the PE channel).[4][7] Verify that the photomultiplier tube (PMT) voltages are set appropriately.

Question: I'm observing high variability between my replicate samples. What could be the cause?

Answer: High variability can undermine the statistical significance of your results. Consider these potential sources of inconsistency:

  • Inconsistent Cell Numbers: Variations in the number of cells stained will lead to inconsistent fluorescence measurements.

    • Solution: Perform accurate cell counts before staining and ensure an equal number of cells is used for each sample. A recommended concentration is less than 1 x 10^6 cells/mL.[3]

  • Fluctuations in Staining Conditions: Inconsistent incubation times, temperatures, or dye concentrations between samples will introduce variability.

    • Solution: Standardize your staining protocol meticulously. Ensure all samples are processed in parallel and under identical conditions.

  • Instrument Instability: Drifts in laser power or fluidics during sample acquisition can cause shifts in fluorescence intensity.

    • Solution: Allow the flow cytometer to warm up and stabilize before running your samples. Run quality control beads to ensure the instrument is performing consistently.

Frequently Asked Questions (FAQs)

1. What is the difference between TMRM and TMRE? TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester) are both used to measure mitochondrial membrane potential and function similarly.[1] The primary difference is the ester group, which can slightly alter their membrane permeability and efflux rates in different cell types.[1] It is often advisable to test both dyes to see which provides a more stable and reliable signal for your specific experimental setup.[1]

2. Should I use TMRM in quenching or non-quenching mode? TMRM can be used in two modes. The non-quenching mode is recommended for most applications and uses a low TMRM concentration (e.g., 20-200 nM), where the fluorescence intensity is directly proportional to the mitochondrial membrane potential.[1] The quenching mode uses higher concentrations, where the dye aggregates and self-quenches in highly polarized mitochondria; depolarization then leads to an increase in fluorescence. This mode can be more challenging to interpret.[1]

3. Why is a positive control like FCCP or CCCP essential? A positive control is crucial for validating that your TMRM staining protocol is working correctly.[1] Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) are uncoupling agents that disrupt the mitochondrial membrane potential.[1][6] Treating a sample of your cells with FCCP or CCCP should lead to a significant decrease in TMRM fluorescence, confirming that the dye is responding to changes in mitochondrial polarization.[4]

4. How do I handle spectral overlap and compensation with TMRM? TMRM has a broad emission spectrum and can spill over into detectors for other fluorochromes, and vice versa.[8][9]

  • Compensation: It is essential to run single-color compensation controls for TMRM and every other fluorochrome in your panel to correct for spectral overlap.[4] The sample stained only with TMRM should be used as the compensation control for the PE channel (or its equivalent).[4]

  • Panel Design: When designing a multicolor panel, choose fluorochromes with minimal spectral overlap with TMRM to reduce the need for extensive compensation.

Experimental Protocols & Data

Standard TMRM Staining Protocol for Flow Cytometry
  • Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS). Resuspend the cell pellet to a concentration of approximately 1 x 10^6 cells/mL in a pre-warmed, serum-free medium.[3]

  • Positive Control (Optional but Recommended): For your positive control tube, add an uncoupling agent like FCCP (final concentration of ~1-20 µM) and incubate for 10-15 minutes prior to TMRM staining.[3]

  • TMRM Staining: Add the optimized concentration of TMRM to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[3]

  • Washing (Optional): While not always required, washing the cells with buffer after incubation can help to reduce background fluorescence.[3]

  • Viability Staining: Add a viability dye according to the manufacturer's protocol.

  • Acquisition: Analyze the samples on the flow cytometer. Note that TMRM staining should not be washed out before acquisition if you are monitoring dynamic changes.[4]

Quantitative Data Summary
ParameterRecommended RangeKey Considerations
TMRM Concentration 20 - 400 nMHighly cell-type dependent; must be optimized through titration.[1][3]
Incubation Time 15 - 60 minutesShorter times may be insufficient; longer times can be toxic.[3][4]
Incubation Temperature 37°CMaintain consistency across all samples.
Cell Density < 1 x 10^6 cells/mLHigh densities can lead to overcrowding and apoptosis.[3][10]
Positive Control (FCCP) 1 - 50 µMTitrate for optimal depolarization without excessive toxicity.[4][11]
Efflux Pump Inhibitor (Verapamil) ~50 µMUse for cell types with high MDR activity (e.g., stem cells).[4][6]

Visual Guides

TMRM_Troubleshooting_Workflow start Start: TMRM Artifact Detected issue Identify the Issue start->issue high_bg High Background/ Non-specific Staining issue->high_bg High Background low_signal Weak or No Signal issue->low_signal Low Signal high_var High Replicate Variability issue->high_var High Variability check_conc_high TMRM Concentration Too High? high_bg->check_conc_high check_washing Inadequate Washing? high_bg->check_washing check_dead_cells Dead Cell Contamination? high_bg->check_dead_cells check_conc_low TMRM Concentration Too Low? low_signal->check_conc_low check_incubation Incubation Time Too Short? low_signal->check_incubation check_efflux Efflux Pump Activity? low_signal->check_efflux check_cell_num Inconsistent Cell Numbers? high_var->check_cell_num check_protocol Inconsistent Protocol? high_var->check_protocol check_instrument Instrument Instability? high_var->check_instrument sol_conc_high Reduce & Titrate TMRM check_conc_high->sol_conc_high sol_washing Improve Wash Steps check_washing->sol_washing sol_dead_cells Add Viability Dye check_dead_cells->sol_dead_cells end Problem Resolved sol_conc_high->end sol_washing->end sol_dead_cells->end sol_conc_low Increase & Titrate TMRM check_conc_low->sol_conc_low sol_incubation Optimize Incubation Time check_incubation->sol_incubation sol_efflux Use Efflux Inhibitor (Verapamil) check_efflux->sol_efflux sol_conc_low->end sol_incubation->end sol_efflux->end sol_cell_num Standardize Cell Counts check_cell_num->sol_cell_num sol_protocol Standardize Staining Protocol check_protocol->sol_protocol sol_instrument Run QC & Allow Warm-up check_instrument->sol_instrument sol_cell_num->end sol_protocol->end sol_instrument->end

Caption: A workflow for troubleshooting common artifacts in TMRM flow cytometry experiments.

TMRM_Signaling_Pathway cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Charge, ~-180mV) high_fluorescence TMRM Accumulation = High Red Fluorescence matrix->high_fluorescence Results in membrane Inner Mitochondrial Membrane tmrm_out TMRM (Cationic Dye) in Cytosol tmrm_out->matrix Accumulates due to Negative Potential low_fluorescence TMRM Exclusion = Low Red Fluorescence tmrm_out->low_fluorescence Fails to Accumulate healthy_cell Healthy Cell (Polarized Mitochondria) healthy_cell->tmrm_out unhealthy_cell Apoptotic/Stressed Cell (Depolarized Mitochondria) unhealthy_cell->tmrm_out

References

Stability and storage of Tetrabromorhodamine 123 bromide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Tetrabromorhodamine 123 bromide (TBRB) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (TBRB) stock solutions?

A1: It is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] A concentration of 10 mM in DMSO is a commonly cited starting point.[1]

Q2: How should I store the solid this compound and its stock solutions?

A2: Solid TBRB should be stored at 4°C and protected from light.[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C or -80°C for long-term stability and must be protected from light and moisture.[2]

Q3: What is the expected shelf life of a TBRB stock solution?

A3: While specific long-term stability data for TBRB stock solutions is not extensively documented, it is recommended to use the stock solution within six months when stored properly at -20°C or below and protected from light. For best results, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Can I store the TBRB stock solution at 4°C?

A4: Short-term storage of a TBRB stock solution at 4°C (for a few days) is generally acceptable, but for long-term storage, -20°C or -80°C is strongly recommended to minimize degradation.

Q5: Is this compound light-sensitive?

A5: Yes, TBRB is a photosensitizer and is sensitive to light, especially when in solution.[2][3] It is crucial to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil. All experimental steps involving TBRB should be performed with minimal light exposure.

Stability and Storage Summary

ParameterSolid CompoundStock Solution (in DMSO)
Storage Temperature 4°C[2]-20°C or -80°C (long-term)[2]
Light Protection RequiredCritical
Recommended Aliquoting Not applicableYes, to avoid freeze-thaw cycles
Typical Shelf Life Refer to manufacturer's specificationsUp to 6 months (recommended)

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon thawing The solution was not allowed to fully come to room temperature before opening the vial, causing condensation. The solubility limit may have been exceeded.Warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. If precipitation persists, briefly sonicate the solution. Ensure the initial stock concentration is not too high.
Weak or no fluorescent signal Insufficient dye concentration or incubation time. Loss of mitochondrial membrane potential in cells. Photobleaching.Optimize the working concentration of TBRB and the incubation time for your specific cell type. Use a positive control (e.g., healthy, actively respiring cells) and a negative control (e.g., cells treated with a mitochondrial membrane potential disruptor like CCCP). Minimize light exposure during imaging.
High background fluorescence Dye concentration is too high. Inadequate washing after staining.Titrate the TBRB working concentration to find the optimal signal-to-noise ratio. Ensure thorough washing with an appropriate buffer after incubation to remove excess dye.
Inconsistent staining between experiments Variability in stock solution concentration due to improper storage or handling. Inconsistent cell health or density.Use freshly prepared working solutions for each experiment. Ensure consistent cell culture conditions and passage numbers.
Rapid photobleaching during imaging Excessive exposure to excitation light.Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium if applicable for fixed cells.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (Molecular Weight: 740.86 g/mol ).

  • Vortex the solution thoroughly until all the solid has dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Mitochondrial Staining Protocol for Fluorescence Microscopy
  • Culture cells on glass-bottom dishes or coverslips to the desired confluency.

  • Prepare a fresh working solution of TBRB by diluting the 10 mM stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to the desired final concentration (typically in the range of 100 nM to 1 µM; this should be optimized for your cell type).

  • Remove the culture medium from the cells and wash once with a pre-warmed buffer.

  • Add the TBRB working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with a pre-warmed buffer.

  • Add fresh, pre-warmed medium or buffer to the cells.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~524/550 nm).[2]

Visualizations

G Troubleshooting Workflow for TBRB Staining start Weak or No Fluorescent Signal check_cells Are cells healthy and respiring? start->check_cells check_dye Is the TBRB working solution freshly prepared? check_cells->check_dye Yes use_positive_control Use Positive Control (Healthy Cells) check_cells->use_positive_control No optimize_conc Optimize TBRB Concentration (e.g., 100 nM - 1 µM) check_dye->optimize_conc Yes prepare_fresh_dye Prepare fresh working solution check_dye->prepare_fresh_dye No optimize_time Optimize Incubation Time (e.g., 15 - 45 min) optimize_conc->optimize_time check_microscope Are microscope settings correct? (Excitation/Emission filters, exposure) optimize_time->check_microscope success Successful Staining check_microscope->success Yes adjust_settings Adjust Microscope Settings check_microscope->adjust_settings No use_negative_control Use Negative Control (e.g., CCCP-treated cells) use_positive_control->use_negative_control prepare_fresh_dye->optimize_conc adjust_settings->success

Caption: Troubleshooting workflow for weak or no TBRB staining signal.

G TBRB Stock Solution Preparation and Usage Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use start Solid TBRB dissolve Dissolve in Anhydrous DMSO (to 10 mM) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C (Protect from light) aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute to working concentration in pre-warmed buffer thaw->dilute stain Incubate with cells (15-30 min, 37°C) dilute->stain wash Wash cells 2-3 times stain->wash image Image with fluorescence microscope wash->image

References

Validation & Comparative

A Comparative Guide to Mitochondrial Staining: Tetrabromorhodamine 123 Bromide vs. Rhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tetrabromorhodamine 123 bromide and Rhodamine 123 for the application of mitochondrial staining. The selection of an appropriate fluorescent probe is critical for accurately visualizing and assessing mitochondrial function. This document aims to inform the user on the key performance differences between these two rhodamine derivatives, supported by available experimental data, to facilitate the selection of the optimal reagent for specific research needs.

At a Glance: Key Differences

FeatureRhodamine 123This compound
Primary Application Fluorescent staining of mitochondriaPhotosensitizer for photodynamic therapy (PDT)
Mechanism of Action Accumulates in mitochondria based on membrane potentialAccumulates in mitochondria; generates singlet oxygen upon illumination
Fluorescence HighLower (inferred)
Phototoxicity Moderate, especially at higher concentrations and prolonged exposureHigh, by design for PDT

Introduction to the Probes

Rhodamine 123 is a well-established, cell-permeant, cationic fluorescent dye that is widely used to stain mitochondria in living cells[1]. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function[2][3]. Depolarized or inactive mitochondria fail to sequester Rhodamine 123, resulting in a loss of fluorescence.

This compound is a halogenated derivative of Rhodamine 123. The addition of four bromine atoms to the rhodamine core significantly alters its photophysical properties. It is primarily known as a potent photosensitizer, capable of generating reactive oxygen species (ROS), specifically singlet oxygen (¹O₂), upon light excitation[4][5]. This property makes it particularly useful in the field of photodynamic therapy (PDT) for targeted cell killing, especially in cancer research[5][6]. While it localizes to mitochondria, its application as a standard fluorescent imaging agent is less common due to its inherent phototoxicity.

Quantitative Performance Comparison

The following table summarizes the key quantitative data available for both probes. It is important to note that while extensive data exists for Rhodamine 123 as a fluorescent stain, the data for this compound is predominantly in the context of its photosensitizing properties.

ParameterRhodamine 123This compound
Excitation Maximum (nm) ~507[7]~524[4]
Emission Maximum (nm) ~529-534[7]~550[4]
Molar Extinction Coefficient (ε) ~85,200 cm⁻¹M⁻¹ at 511.8 nm~91,000 cm⁻¹M⁻¹ in MeOH
Fluorescence Quantum Yield (Φf) ~0.90[2]Not explicitly reported, but expected to be significantly lower than Rhodamine 123 due to high singlet oxygen quantum yield.
Singlet Oxygen Quantum Yield (Φ(¹O₂)) Not a significant producer0.65 - 0.70[4]

Experimental Protocols

Mitochondrial Staining with Rhodamine 123

This protocol is a general guideline for staining adherent cells with Rhodamine 123. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare a working solution of Rhodamine 123 in complete cell culture medium. A final concentration range of 1-10 µg/mL is commonly used.

  • Remove the existing medium from the cells and wash once with warm PBS.

  • Add the Rhodamine 123 working solution to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium.

  • Add fresh, warm culture medium or an appropriate imaging buffer to the cells.

  • Image the cells immediately using a fluorescence microscope with a suitable filter set (e.g., FITC or GFP).

Mitochondrial Staining with this compound (for fluorescence imaging)

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on coverslips or in imaging dishes

Procedure (Hypothetical, for imaging purposes):

  • Prepare a working solution of this compound in complete cell culture medium. Start with a low concentration (e.g., 100-500 nM) and optimize as needed.

  • Remove the existing medium from the cells and wash once with warm PBS.

  • Add the this compound working solution to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium.

  • Add fresh, warm culture medium or an appropriate imaging buffer to the cells.

  • Image the cells immediately using a fluorescence microscope with a suitable filter set (e.g., TRITC or Rhodamine). Crucially, minimize light exposure during imaging to prevent phototoxic effects.

Visualization of Key Concepts

Experimental Workflow for Mitochondrial Staining

G Experimental Workflow for Mitochondrial Staining A Prepare Staining Solution (Dye in Culture Medium) B Wash Cells (Remove old medium) A->B C Incubate with Staining Solution (e.g., 15-30 min at 37°C) B->C D Wash Cells (Remove excess dye) C->D E Add Imaging Buffer D->E F Fluorescence Microscopy E->F

Caption: A generalized workflow for staining mitochondria in live cells with fluorescent probes.

Comparison of Photophysical Pathways

G Simplified Jablonski Diagram Comparing Rhodamine 123 and Tetrabromorhodamine 123 cluster_0 Rhodamine 123 cluster_1 Tetrabromorhodamine 123 S0_R123 S0 S1_R123 S1 S0_R123->S1_R123 Absorption S1_R123->S0_R123 Fluorescence (High Yield) T1_R123 T1 S1_R123->T1_R123 ISC (Low Yield) S0_TBR S0 S1_TBR S1 S0_TBR->S1_TBR Absorption S1_TBR->S0_TBR Fluorescence (Low Yield) T1_TBR T1 S1_TBR->T1_TBR ISC (High Yield) T1_TBR->S0_TBR Phosphorescence O2 ³O₂ T1_TBR->O2 Energy Transfer sO2 ¹O₂ (Singlet Oxygen)

Caption: Comparison of the dominant photophysical pathways for Rhodamine 123 and Tetrabromorhodamine 123.

Performance Discussion and Recommendations

Rhodamine 123 remains the superior choice for routine and quantitative fluorescence imaging of mitochondria in living cells. Its high fluorescence quantum yield provides a bright signal, and its sensitivity to mitochondrial membrane potential is well-characterized, making it a reliable indicator of mitochondrial health. However, researchers should be aware of its potential for phototoxicity with high-intensity light or prolonged exposure, and its tendency to leak from cells upon mitochondrial depolarization, which can complicate long-term imaging studies.

This compound , due to its high efficiency in generating singlet oxygen, is not recommended for standard fluorescence microscopy applications where cell viability and minimal perturbation are critical. The act of imaging this dye, which requires illumination, will inherently trigger the production of ROS, leading to mitochondrial damage and apoptosis. This makes it an excellent tool for photodynamic therapy studies, where controlled cell killing is the desired outcome. For researchers specifically investigating the effects of ROS on mitochondrial function or developing PDT strategies, this compound is a highly relevant probe.

References

Comparative Guide to Fluorescent Probes: Specificity of Tetrabromorhodamine 123 Bromide for Golgi Apparatus vs. Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the organelle specificity of Tetrabromorhodamine 123 bromide (TMRM), a well-established mitochondrial probe, and several standard fluorescent probes used for labeling the Golgi apparatus. Experimental data and protocols are provided to assist researchers in selecting the appropriate tools for accurate subcellular localization studies.

Introduction

This compound, commonly known as TMRM, is a cell-permeant, cationic fluorescent dye widely utilized to assess mitochondrial membrane potential in living cells. Its accumulation within the mitochondria is directly proportional to the electrochemical gradient across the mitochondrial inner membrane, making it a reliable indicator of mitochondrial health and function. In contrast, specific fluorescent probes, such as derivatives of ceramide, have been developed for the targeted labeling of the Golgi apparatus, a key organelle in the secretory pathway. This guide examines the specificity of TMRM and compares its performance with established Golgi-selective dyes.

Specificity of TMRM for Mitochondria

TMRM's positive charge and lipophilic nature drive its accumulation in the negatively charged mitochondrial matrix. This process is dependent on the mitochondrial membrane potential (ΔΨm). Healthy, respiring mitochondria maintain a high ΔΨm, leading to a strong TMRM signal. Conversely, depolarization of the mitochondrial membrane results in the loss of TMRM from the mitochondria and a decrease in fluorescence intensity.

While TMRM is overwhelmingly specific for mitochondria, some studies have noted that prolonged exposure to high micromolar concentrations can lead to cytosolic fluorescence, which may represent a non-specific signal. However, there is no substantial evidence in the reviewed literature to indicate that TMRM specifically localizes to the Golgi apparatus under standard experimental conditions. Its mechanism of accumulation is fundamentally tied to the high membrane potential characteristic of mitochondria, a feature not shared by the Golgi complex.

Comparison with Golgi Apparatus Probes

To illustrate the distinct localization patterns of mitochondrial and Golgi probes, this section compares TMRM with three widely used Golgi markers: NBD C6-Ceramide, BODIPY FL C5-Ceramide, and SPY650-Golgi.

FeatureThis compound (TMRM)NBD C6-CeramideBODIPY FL C5-CeramideSPY650-Golgi
Primary Target Organelle Mitochondria[1][2][3][4][5][6][7][8][9][10]Golgi Apparatus[11][12][13][14][15]Golgi Apparatus[16][17][18][19][20]Golgi Apparatus[21]
Mechanism of Action Accumulates in mitochondria based on membrane potential.[1][3][4][5]Metabolized and incorporated into the Golgi complex.[12]Incorporated into Golgi membranes.[20]Based on asparagusic acid trackers, localizes to the Golgi.[21]
Reported Cross-Reactivity Primarily mitochondrial; prolonged high concentrations may lead to cytosolic signal.[1] No significant Golgi localization reported.No significant mitochondrial localization reported.No significant mitochondrial localization reported.High specificity for Golgi with low background.[21]
Excitation/Emission (nm) ~548 / 574~466 / 536[11][12]~505 / 512[20]~652 / 674[21]
Live/Fixed Cell Imaging Live cells[3]Live and fixed cells[11][12]Live cells[17]Live and fixed cells[21]

Experimental Protocols

TMRM Staining for Mitochondrial Membrane Potential

This protocol is adapted from established methods for assessing mitochondrial membrane potential in live cells.

Materials:

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (serum-free for staining)

  • Live-cell imaging buffer (e.g., HBSS)

  • Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) (optional, for depolarization control)

Procedure:

  • Cell Preparation: Culture cells on a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.

  • TMRM Working Solution: Prepare a fresh working solution of TMRM in serum-free medium. The optimal concentration should be determined empirically for each cell type but typically ranges from 20-200 nM.[19]

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed serum-free medium. Add the TMRM working solution to the cells.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the TMRM solution and wash the cells twice with pre-warmed live-cell imaging buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine).

NBD C6-Ceramide Staining for the Golgi Apparatus

This protocol provides a general guideline for labeling the Golgi apparatus in live cells.

Materials:

  • NBD C6-Ceramide stock solution (e.g., 1 mg/mL in ethanol)

  • Cell culture medium

  • Live-cell imaging buffer (e.g., HBSS)

Procedure:

  • Cell Preparation: Grow cells on glass coverslips or imaging dishes.

  • Staining Solution: Prepare a working solution of NBD C6-Ceramide in cell culture medium. A typical final concentration is 5 µM.

  • Staining: Remove the culture medium and add the staining solution to the cells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with fresh culture medium.

  • Chase: Incubate the cells in fresh medium for an additional 30 minutes at 37°C to allow the probe to accumulate in the Golgi.

  • Imaging: Mount the coverslip and observe under a fluorescence microscope using a standard FITC filter set.

Visualization of Experimental Workflow

Logical Workflow for Assessing Probe Specificity

G cluster_setup Experimental Setup cluster_staining Staining Protocol cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Culture cells on imaging-compatible plates prepare_probes Prepare working solutions of TMRM, Golgi-specific probe, and nuclear stain cell_culture->prepare_probes stain_cells Incubate cells with fluorescent probes prepare_probes->stain_cells wash_cells Wash cells to remove excess unbound probes stain_cells->wash_cells acquire_images Acquire multi-channel fluorescence images (TMRM, Golgi probe, nucleus) wash_cells->acquire_images co_localization Perform co-localization analysis (e.g., Pearson's correlation coefficient) acquire_images->co_localization quantify_intensity Quantify fluorescence intensity in mitochondrial and Golgi regions acquire_images->quantify_intensity assess_specificity Assess specificity based on co-localization and intensity data co_localization->assess_specificity quantify_intensity->assess_specificity

Caption: Workflow for determining the specificity of fluorescent probes.

Signaling Pathway and Probe Localization

Conceptual Diagram of Probe Accumulation

G cluster_cell Eukaryotic Cell cluster_mito Mitochondrion cluster_golgi Golgi Apparatus matrix Mitochondrial Matrix (High Negative Potential) golgi_lumen Golgi Lumen TMRM TMRM TMRM->matrix Accumulation driven by membrane potential GolgiProbe Golgi Probe (e.g., Ceramide-based) GolgiProbe->golgi_lumen Metabolic incorporation or specific binding

Caption: Mechanisms of TMRM and Golgi probe localization.

Conclusion

Based on the available scientific literature, this compound (TMRM) is a highly specific probe for mitochondria in living cells, with its accumulation being a direct function of the mitochondrial membrane potential. There is no significant evidence to suggest that TMRM localizes to the Golgi apparatus under standard staining conditions. In contrast, probes such as NBD C6-Ceramide, BODIPY FL C5-Ceramide, and SPY650-Golgi are designed for and demonstrate specific localization to the Golgi apparatus through mechanisms distinct from that of TMRM. For researchers aiming to distinctly visualize mitochondria and the Golgi apparatus, the use of TMRM in conjunction with a dedicated Golgi-specific probe is recommended for accurate and reliable co-localization studies.

References

Cross-validation of Tetrabromorhodamine 123 Bromide Data with Seahorse XF Analyzer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used methods for assessing mitochondrial function: the Tetrabromorhodamine 123 bromide (TMRM) assay for mitochondrial membrane potential (ΔΨm) and the Agilent Seahorse XF Analyzer for measuring cellular respiration. By cross-validating data from these distinct but complementary techniques, researchers can gain a more robust understanding of mitochondrial health and the effects of therapeutic interventions.

Principles of Each Method

This compound (TMRM) Assay: TMRM is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in response to the negative mitochondrial membrane potential.[1] The intensity of TMRM fluorescence is proportional to the ΔΨm, a key indicator of mitochondrial health and energy status.[2] A decrease in TMRM fluorescence typically signifies mitochondrial depolarization, a hallmark of mitochondrial dysfunction.[2]

Seahorse XF Analyzer: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.[3][4] The "Mito Stress Test" is a standard assay that utilizes serial injections of mitochondrial inhibitors—oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A—to dissect key parameters of mitochondrial respiration.[5] These parameters include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5]

Comparative Data Summary

The following table presents a hypothetical yet representative dataset from a cross-validation experiment. In this scenario, a cancer cell line was treated with a novel anti-cancer compound, and mitochondrial function was assessed using both TMRM and the Seahorse XF Mito Stress Test.

ParameterControlCompound X TreatedInterpretation
TMRM Fluorescence (Arbitrary Units) 10,500 ± 8504,200 ± 550Significant decrease in mitochondrial membrane potential.
Basal OCR (pmol/min) 150 ± 1295 ± 8Reduced baseline mitochondrial respiration.
ATP-Linked Respiration (pmol/min) 110 ± 950 ± 6Decreased ATP production via oxidative phosphorylation.
Maximal Respiration (pmol/min) 280 ± 25110 ± 15Impaired ability to respond to increased energy demand.
Spare Respiratory Capacity (%) 87 ± 714 ± 4Severely diminished mitochondrial reserve.

Data are presented as mean ± standard deviation.

Experimental Protocols

TMRM Mitochondrial Membrane Potential Assay (Microplate Format)

This protocol is adapted for a 96-well microplate reader to allow for higher throughput analysis comparable to the Seahorse XF Analyzer.

Materials:

  • This compound (TMRM)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (for depolarization control)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~548 nm, Emission: ~573 nm)[6]

  • Cultured cells of interest

  • Appropriate cell culture medium and PBS

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere and grow for 24-48 hours.

  • Compound Treatment: Treat cells with the experimental compound for the desired duration. Include vehicle-treated wells as a negative control.

  • TMRM Staining:

    • Prepare a fresh working solution of TMRM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell line but typically ranges from 20-200 nM.[7]

    • Remove the compound-containing medium and wash the cells once with pre-warmed PBS.

    • Add the TMRM working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[6]

  • Depolarization Control: In a separate set of wells, add a mitochondrial uncoupler such as CCCP (10 µM) or FCCP (1 µM) along with the TMRM solution to induce complete mitochondrial depolarization.[8] This serves as a background fluorescence control.

  • Fluorescence Measurement:

    • After incubation, gently wash the cells twice with pre-warmed PBS to remove excess TMRM.

    • Add 100 µL of pre-warmed PBS or a suitable imaging buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.[6]

  • Data Analysis: Subtract the average fluorescence of the CCCP/FCCP-treated wells from all other readings to correct for background fluorescence. Normalize the data to cell number if significant variations in cell density are present.

Seahorse XF Mito Stress Test

This protocol provides a general workflow for the Agilent Seahorse XF96 or similar analyzer.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium (or other appropriate assay medium)

  • Glucose, Pyruvate, and Glutamine supplements

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[5]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow as you would for the TMRM assay.

  • Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by placing it in a utility plate with Seahorse XF Calibrant solution and incubate at 37°C in a non-CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.[9]

    • Incubate the cells at 37°C in a non-CO2 incubator for one hour prior to the assay.[9]

  • Prepare Inhibitor Solutions: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit in the assay medium to the desired working concentrations.[5]

  • Load Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate injection ports of the hydrated sensor cartridge.

  • Run the Assay:

    • Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will calibrate and then begin measuring the basal oxygen consumption rate (OCR).

    • The instrument will then sequentially inject the inhibitors and measure the OCR after each injection to determine the different respiratory parameters.[5]

  • Data Analysis: After the run, the Seahorse Wave software is used to analyze the data and calculate the key mitochondrial parameters. Normalize the OCR data to cell number or protein concentration.

Visualizations

Signaling and Measurement Pathways

cluster_0 Mitochondrial Respiration & ΔΨm Generation cluster_1 Measurement Techniques ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump O2 Oxygen Consumption ETC->O2 gradient Proton Gradient (Δp) H_pump->gradient dPsiM Mitochondrial Membrane Potential (ΔΨm) gradient->dPsiM ATP_synthase ATP Synthase gradient->ATP_synthase TMRM TMRM Accumulation (Fluorescence) dPsiM->TMRM ATP ATP Production ATP_synthase->ATP Seahorse Seahorse XF Analyzer (OCR Measurement) O2->Seahorse

Caption: Relationship between mitochondrial respiration, membrane potential, and measurement techniques.

Experimental Workflow for Cross-Validation

cluster_seahorse Seahorse XF Analysis cluster_tmrm TMRM Assay start Seed Cells in Parallel Plates (Seahorse Plate & Black-walled Plate) treat Apply Experimental Compound & Controls start->treat seahorse_prep Prepare Assay Medium & Hydrate Cartridge treat->seahorse_prep tmrm_stain Stain with TMRM treat->tmrm_stain seahorse_run Run Mito Stress Test seahorse_prep->seahorse_run seahorse_data Analyze OCR Data seahorse_run->seahorse_data compare Compare & Correlate Results seahorse_data->compare tmrm_read Read Fluorescence on Plate Reader tmrm_stain->tmrm_read tmrm_data Analyze Fluorescence Data tmrm_read->tmrm_data tmrm_data->compare

Caption: Parallel workflow for cross-validating Seahorse XF and TMRM assay data.

References

A Comparative Performance Analysis: Tetrabromorhodamine 123 Bromide vs. MitoTracker Dyes for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe for mitochondrial analysis is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the performance of Tetrabromorhodamine 123 bromide and the widely used MitoTracker family of dyes.

This comparison delves into their core mechanisms of action, spectral properties, and reported performance characteristics such as photostability and cytotoxicity. While direct head-to-head quantitative comparisons in the literature are limited, this guide synthesizes available data to provide a clear overview for informed decision-making in experimental design.

At a Glance: Key Differences

FeatureThis compoundMitoTracker Dyes
Mechanism of Action Accumulates in mitochondria based on membrane potential.Accumulate based on mitochondrial membrane potential; some covalently bind to mitochondrial proteins via thiol-reactivity, allowing for retention after fixation.
Fixability Generally not well-retained after fixation.Varies by product; some are fixable (e.g., MitoTracker™ Red CMXRos), while others are not (e.g., MitoTracker™ Green FM).[1]
Photostability Known as a photosensitizer, suggesting potential for phototoxicity upon illumination.[2][3]Varies; MitoTracker™ Green FM is reported to be more photostable than Rhodamine 123.[1]
Cytotoxicity Can be toxic to cells, particularly upon photoirradiation.Generally designed for low cytotoxicity in live-cell imaging, though some level of toxicity can be observed.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these dyes lies in their retention mechanism. Both this compound and MitoTracker dyes are cationic molecules that accumulate in the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential. This accumulation is a hallmark of healthy, respiring mitochondria.

This compound , a derivative of Rhodamine 123, relies solely on the electrochemical gradient for its mitochondrial localization.[4][5] Consequently, if the mitochondrial membrane potential is lost, the dye can leak out of the mitochondria, making it less suitable for endpoint assays or experiments involving fixation.

MitoTracker Dyes , on the other hand, employ a two-pronged approach. They initially accumulate in the mitochondria based on membrane potential. However, many MitoTracker variants, such as MitoTracker™ Red CMXRos, also contain a reactive chloromethyl group. This group forms covalent bonds with thiol groups on mitochondrial proteins, effectively anchoring the dye within the organelle.[1][6] This covalent linkage allows for the retention of the fluorescent signal even after cell fixation and permeabilization, a significant advantage for immunocytochemistry and other multiplexing applications.[6] It is important to note that not all MitoTracker dyes are fixable; for instance, MitoTracker™ Green FM is generally not recommended for applications involving fixation.[1]

Mitochondrial Staining Mechanisms cluster_T123 This compound cluster_MitoTracker MitoTracker Dyes (Thiol-Reactive) T123_entry T123 diffuses across plasma membrane T123_accumulate Accumulates in mitochondria via membrane potential T123_entry->T123_accumulate ΔΨm dependent T123_leakage Leaks out upon depolarization T123_accumulate->T123_leakage Loss of ΔΨm Mito_entry MitoTracker diffuses across plasma membrane Mito_accumulate Accumulates in mitochondria via membrane potential Mito_entry->Mito_accumulate ΔΨm dependent Mito_bind Covalently binds to mitochondrial proteins (thiol-reactive) Mito_accumulate->Mito_bind Reactive group Mito_retained Retained after fixation Mito_bind->Mito_retained Stable linkage General Experimental Workflow for Mitochondrial Staining start Start prep_stock Prepare Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution (in Media/Buffer) prep_stock->prep_working stain_cells Incubate Cells with Working Solution (15-45 min, 37°C) prep_working->stain_cells wash Wash Cells (Optional/Required) stain_cells->wash fix Fixation (For Fixable Dyes) wash->fix image Image Cells wash->image No Fixation fix->image Yes end End image->end

References

Quantitative Analysis of Mitochondrial Dysfunction: A Comparative Guide to Tetrabromorhodamine 123 Bromide (TMRM) and JC-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of mitochondrial dysfunction, apoptosis, and drug toxicity.[1][2] Among the various fluorescent probes available, Tetrabromorhodamine 123 bromide (often referred to by its core structure, TMRM or TMRE) and JC-1 are two of the most widely used cationic dyes. This guide provides an objective, data-supported comparison of TMRM and JC-1 to aid researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action and Principle of Detection

TMRM: An Intensity-Based Nernstian Probe

This compound is a cell-permeant, lipophilic cationic dye that accumulates in the mitochondria of healthy cells in a manner dictated by the Nernst equation.[3] The negative charge across the inner mitochondrial membrane of healthy, respiring cells drives the accumulation of the positively charged TMRM molecules. This results in a bright fluorescent signal that is directly proportional to the mitochondrial membrane potential. A decrease in ΔΨm, a hallmark of mitochondrial dysfunction, leads to a reduction in TMRM accumulation and a corresponding decrease in fluorescence intensity.[4][5] TMRM is often used in a "non-quenching" mode at low concentrations, where the fluorescence intensity is a linear indicator of ΔΨm.[3][6]

dot

TMRM_Mechanism cluster_cell Cell cluster_mitochondrion Mitochondrion Healthy_Mito High ΔΨm (Negative Charge) Bright_Signal Bright Fluorescence Healthy_Mito->Bright_Signal Depolarized_Mito Low ΔΨm (Reduced Negative Charge) Dim_Signal Dim Fluorescence Depolarized_Mito->Dim_Signal TMRM_outside TMRM TMRM_outside->Healthy_Mito Accumulates TMRM_outside->Depolarized_Mito Reduced Accumulation JC1_Mechanism cluster_cell Cell cluster_mitochondrion Mitochondrion Healthy_Mito High ΔΨm JC1_Aggregate J-Aggregates Healthy_Mito->JC1_Aggregate Depolarized_Mito Low ΔΨm Green_Signal Green Fluorescence Depolarized_Mito->Green_Signal JC1_Monomer JC-1 Monomer JC1_Monomer->Healthy_Mito Accumulates JC1_Monomer->Depolarized_Mito Stays as Monomer Red_Signal Red Fluorescence JC1_Aggregate->Red_Signal TMRM_Protocol Start Start: Seed cells on glass-bottom dish Prepare_TMRM Prepare TMRM working solution (e.g., 20-200 nM in media) Start->Prepare_TMRM Remove_Media Remove cell culture media Prepare_TMRM->Remove_Media Add_TMRM Add TMRM working solution to cells Remove_Media->Add_TMRM Incubate Incubate for 20-30 min at 37°C Add_TMRM->Incubate Wash Wash cells with pre-warmed buffer (e.g., PBS) Incubate->Wash Image Image using a fluorescence microscope (TRITC/RFP filter set) Wash->Image End End: Analyze fluorescence intensity Image->End JC1_Protocol Start Start: Prepare single-cell suspension (~1 x 10^6 cells/mL) Prepare_JC1 Prepare JC-1 working solution (e.g., 2 µM in media) Start->Prepare_JC1 Add_JC1 Add JC-1 working solution to cell suspension Prepare_JC1->Add_JC1 Incubate Incubate for 15-30 min at 37°C Add_JC1->Incubate Wash Wash cells with buffer (e.g., PBS) Incubate->Wash Resuspend Resuspend cells in buffer for analysis Wash->Resuspend Analyze Analyze on a flow cytometer (FITC and PE channels) Resuspend->Analyze End End: Calculate red/green fluorescence ratio Analyze->End

References

Assessing the role of P-glycoprotein in the efflux of Tetrabromorhodamine 123 bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the function of P-glycoprotein (P-gp), a key efflux transporter, is critical in overcoming multidrug resistance and improving drug delivery. This guide provides a comparative analysis of fluorescent probes used to assess P-gp activity, with a focus on Tetrabromorhodamine 123 (TBR) bromide and its well-studied counterpart, Rhodamine 123 (R123), alongside other common alternatives.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, plays a significant role in cellular detoxification by actively extruding a wide range of xenobiotics, including many therapeutic drugs.[1][2] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of chemotherapy.[3] Therefore, accurate methods to assess P-gp-mediated efflux are essential in drug discovery and development.

This guide focuses on fluorescent substrates that allow for the real-time monitoring of P-gp activity in live cells. While information on Tetrabromorhodamine 123 bromide is limited, we will draw comparisons based on the extensive data available for Rhodamine 123 and other widely used probes such as Calcein-AM and Hoechst 33342.

Performance Comparison of Fluorescent P-gp Substrates

The choice of a fluorescent probe for assessing P-gp activity depends on several factors, including its specificity as a P-gp substrate, its photophysical properties, and the experimental setup. The following table summarizes the key characteristics of commonly used fluorescent probes.

FeatureRhodamine 123Calcein-AMHoechst 33342
Mechanism of Action Direct P-gp substrate that accumulates in mitochondria.[4]Non-fluorescent esterase substrate that becomes fluorescent (calcein) and is a P-gp substrate in its AM form.[5]DNA intercalating agent that is a P-gp substrate.[6][7]
P-gp Specificity Good, but can also be a substrate for other transporters like MRP1.[4]Substrate for both P-gp and MRP1.[1][8]Primarily a P-gp substrate.[6]
Detection Method Flow cytometry, fluorescence microscopy, microplate reader.[3][9]Flow cytometry, fluorescence microscopy, microplate reader.[5]Flow cytometry, fluorescence microscopy.[7][10]
Excitation/Emission (nm) ~507 / ~529~494 / ~517 (Calcein)~350 / ~461
Advantages Well-characterized, bright fluorescence, good signal-to-noise ratio.[2]High-throughput screening compatible, sensitive.[11]Allows for nuclear visualization, good for kinetic studies.[6][10]
Disadvantages Potential mitochondrial toxicity, substrate for other transporters.[12]Substrate for multiple transporters, indirect measurement of P-gp activity.[8]Requires UV excitation which can be phototoxic.
Typical Concentration 50-200 ng/mL[3]1-5 µM1-10 µM

Experimental Protocols

Accurate assessment of P-gp function relies on standardized and well-controlled experimental procedures. Below are detailed methodologies for two common assays used to measure P-gp-mediated efflux.

Rhodamine 123 Accumulation/Efflux Assay

This assay measures the ability of cells to accumulate and retain the fluorescent P-gp substrate, Rhodamine 123. Reduced accumulation or enhanced efflux in cells overexpressing P-gp is indicative of transporter activity.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR) and parental control cells (e.g., MCF7)

  • Rhodamine 123 (R123) stock solution (e.g., 1 mg/mL in DMSO)

  • P-gp inhibitor (e.g., Verapamil, Cyclosporin A)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed P-gp overexpressing and parental cells in appropriate culture vessels (e.g., 96-well plates or culture flasks) and allow them to adhere overnight.

  • Inhibitor Pre-incubation (for inhibition studies): Pre-incubate a subset of cells with a known P-gp inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes at 37°C.[13]

  • R123 Loading: Add R123 to the cell culture medium to a final concentration of 5.25 µM.[13] Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Remove the R123-containing medium and wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Analysis (Accumulation):

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the intracellular fluorescence.

    • Plate Reader: Add fresh PBS or lysis buffer to each well and measure the fluorescence.

  • Analysis (Efflux):

    • After the washing step, add fresh, pre-warmed, R123-free medium (with or without inhibitor) and incubate for various time points (e.g., 0, 30, 60, 120 minutes).

    • At each time point, collect the supernatant (for efflux measurement) and lyse the cells to measure the remaining intracellular fluorescence.

    • Alternatively, measure the decrease in cellular fluorescence over time using flow cytometry.

Calcein-AM Efflux Assay

This assay utilizes the non-fluorescent Calcein-AM, which passively enters cells and is converted by intracellular esterases into the fluorescent and membrane-impermeable calcein (B42510). Calcein-AM is a P-gp substrate, so cells with high P-gp activity will efflux the dye before it can be cleaved, resulting in lower intracellular fluorescence.[5][14]

Materials:

  • P-gp overexpressing and parental control cells

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • P-gp inhibitor (e.g., Verapamil)

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells as described for the R123 assay.

  • Inhibitor Pre-incubation: Pre-incubate a subset of cells with a P-gp inhibitor.

  • Calcein-AM Loading: Add Calcein-AM to the cell culture medium to a final concentration of 1-5 µM. Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Analysis: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader. Lower fluorescence intensity in P-gp overexpressing cells compared to parental cells or inhibitor-treated cells indicates P-gp activity.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing P-gp mediated efflux.

P_gp_Efflux_Assay_Workflow cluster_loading Substrate Loading cluster_measurement Measurement cluster_efflux Efflux Phase (Optional) Start Start Seed Cells Seed Cells Start->Seed Cells Add Fluorescent Substrate Add Fluorescent Substrate Seed Cells->Add Fluorescent Substrate Incubate Incubate Add Fluorescent Substrate->Incubate Wash Cells Wash Cells Incubate->Wash Cells Measure Intracellular Fluorescence Measure Intracellular Fluorescence Wash Cells->Measure Intracellular Fluorescence Add Substrate-Free Medium Add Substrate-Free Medium Wash Cells->Add Substrate-Free Medium Analyze Data Analyze Data Measure Intracellular Fluorescence->Analyze Data Incubate for Time Course Incubate for Time Course Add Substrate-Free Medium->Incubate for Time Course Measure Fluorescence Measure Fluorescence Incubate for Time Course->Measure Fluorescence Measure Fluorescence->Analyze Data P_gp_Inhibition_Principle cluster_no_inhibitor Without P-gp Inhibitor cluster_with_inhibitor With P-gp Inhibitor Substrate_In_No_Inhibitor Fluorescent Substrate Cell_No_Inhibitor P-gp Expressing Cell Substrate_In_No_Inhibitor->Cell_No_Inhibitor Enters Cell Pgp_Pump_No_Inhibitor P-gp Low_Fluorescence Low Intracellular Fluorescence Cell_No_Inhibitor->Low_Fluorescence Efflux_No_Inhibitor Efflux Pgp_Pump_No_Inhibitor->Efflux_No_Inhibitor Substrate_In_With_Inhibitor Fluorescent Substrate Cell_With_Inhibitor P-gp Expressing Cell Substrate_In_With_Inhibitor->Cell_With_Inhibitor Enters Cell Inhibitor P-gp Inhibitor Pgp_Pump_With_Inhibitor P-gp (Blocked) Inhibitor->Pgp_Pump_With_Inhibitor High_Fluorescence High Intracellular Fluorescence Cell_With_Inhibitor->High_Fluorescence

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.